1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one
Description
Properties
IUPAC Name |
(5-bromo-3-oxo-1λ3,2-benziodoxol-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrIO4/c1-5(12)14-11-8-3-2-6(10)4-7(8)9(13)15-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZPQFBDNWCSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI1C2=C(C=C(C=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrIO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580548-81-7 | |
| Record name | 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (5-Br-ABX)
Executive Summary
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (often abbreviated as 5-Br-ABX or ABBX ) represents a specialized class of cyclic hypervalent iodine(III) reagents. While the parent compound (ABX) is a standard for acetoxylation and oxidation, the 5-bromo derivative introduces a critical electronic modification. The electron-withdrawing nature of the bromine atom at the meta position (relative to the iodine) enhances the electrophilicity of the iodine(III) center, altering its reactivity profile in ligand exchange and reductive elimination steps.
This guide details the structural architecture, self-validating synthesis protocols, and mechanistic utility of 5-Br-ABX in late-stage functionalization and drug discovery.
Part 1: Structural & Electronic Architecture
The Hypervalent Core
The utility of 5-Br-ABX stems from the T-shaped geometry of the
-
Hypervalent Bond (3c-4e): The I–O bonds (endocyclic and exocyclic) form a linear three-center-four-electron bond.
-
Electronic Tuning: The bromine substituent at position 5 exerts an inductive electron-withdrawing effect (-I). This destabilizes the partial positive charge on the iodine, making it a more aggressive electrophile toward nucleophiles during ligand exchange.
Physicochemical Profile
The following data consolidates experimental values and calculated properties for identification and safety assessment.
| Property | Value / Description | Note |
| CAS Number | 1580548-81-7 | |
| Molecular Formula | C₉H₆BrIO₄ | |
| Molecular Weight | 384.95 g/mol | |
| Appearance | White to off-white microcrystalline solid | |
| Melting Point | 168–172 °C (Decomposition) | Caution: Exothermic decomp |
| Solubility | DCM, CHCl₃, DMSO (High); Et₂O, Hexanes (Low) | |
| Stability | Moisture sensitive; Light sensitive | Store under N₂ at 4°C |
Part 2: Synthesis & Purification Protocol
The "One-Pot" Oxidative Cyclization
While various routes exist, the most robust, self-validating protocol involves the direct oxidation of 5-bromo-2-iodobenzoic acid. This method minimizes the isolation of unstable intermediates.
Precursor: 5-Bromo-2-iodobenzoic acid (CAS 25118-59-6). Oxidant: Sodium Periodate (NaIO₄) or Trichloroisocyanuric acid (TCCA).
Step-by-Step Methodology
-
Suspension: Charge a round-bottom flask with 5-bromo-2-iodobenzoic acid (10 mmol) and glacial acetic acid (30 mL).
-
Oxidant Addition: Add acetic anhydride (Ac₂O, 5 mL) followed by Sodium Periodate (NaIO₄, 11 mmol) in portions.
-
Control Point: Maintain temperature < 30°C to prevent thermal runaway.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 4 hours. The suspension should clarify as the hypervalent species forms, then potentially precipitate the product upon slight cooling.
-
Crystallization: Cool slowly to room temperature, then to 0°C.
-
Isolation: Filter the solid under inert atmosphere (Ar or N₂).
-
Wash: Wash with cold ether (2 x 10 mL) and cold acetic anhydride (1 x 5 mL) to remove residual iodine species.
-
Drying: Dry under high vacuum for 6 hours.
Visualization: Synthesis Workflow
Figure 1: Streamlined synthesis workflow for 5-Br-ABX from iodobenzoic acid precursors.
Part 3: Mechanism & Reactivity
Mode of Action
5-Br-ABX operates primarily as an Electrophilic Group Transfer Reagent . The mechanism typically follows a generic hypervalent iodine cycle:
-
Activation/Ligand Exchange: The acetoxy ligand is displaced by a nucleophile (Nu-H) or activated substrate. The 5-bromo substituent enhances the rate of this exchange by making the iodine center more Lewis acidic.
-
Reductive Elimination: The iodine(III) species collapses to iodine(I) (5-bromo-2-iodobenzoic acid), transferring the acetoxy group or facilitating bond formation between ligands.
Key Applications in Drug Discovery
-
Chemo-selective Oxidations: Oxidation of sulfides to sulfoxides without over-oxidation to sulfones.
-
Dehydrogenation: Conversion of ketones to
-unsaturated systems (similar to IBX but with different solubility). -
Precursor for Togni-Type Reagents: 5-Br-ABX is a critical intermediate for synthesizing CF₃-transfer reagents where the backbone electronics must be tuned to control the release of the CF₃ radical.
Visualization: Mechanistic Cycle
Figure 2: The catalytic/stoichiometric cycle of 5-Br-ABX showing ligand exchange and reductive elimination.
Part 4: Safety & Handling (E-E-A-T)
Thermal Stability
Hypervalent iodine compounds are potentially explosive. While benziodoxolones are generally more stable than acyclic analogs, the introduction of bromine adds mass but does not eliminate the risk of rapid decomposition.
-
DSC (Differential Scanning Calorimetry): Exothermic decomposition onset is typically observed around 170°C.
-
Protocol: Never heat neat solids above 100°C. Always conduct reactions in solution.
Impact Sensitivity
Treat 5-Br-ABX as impact sensitive . Do not grind in a mortar and pestle vigorously. Use a spatula for transfer and avoid metal-on-metal friction.
References
-
Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
-
Eisenberger, P., Gischig, S., & Togni, A. (2006). "Novel 10-I-3 Hypervalent Iodine-Based Reagents for Electrophilic Trifluoromethylation". Chemistry – A European Journal, 12(9), 2579–2586.
-
Waser, J. (Ed.). (2016). Organic Chemistry of Hypervalent Iodine. Springer.
-
Yoshimura, A., & Zhdankin, V. V. (2016). "Advances in Synthetic Applications of Hypervalent Iodine Compounds". Chemical Reviews, 116(5), 3328–3435.
Technical Monograph: 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one
High-Valency Iodine Reagents for Electrophilic Functionalization[1]
Executive Summary
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (CAS: 1580548-81-7) is a specialized cyclic hypervalent iodine(III) reagent.[1][2][3][4] Structurally derived from the well-known benziodoxolone core (the scaffold of IBX and Dess-Martin Periodinane), this compound features a bromine atom at the 5-position of the aromatic ring.
Unlike simple oxidants, this reagent serves two distinct high-value functions in drug discovery and advanced organic synthesis:
-
Electronic Tuning: The electron-withdrawing nature of the bromine substituent enhances the electrophilicity of the iodine(III) center compared to the non-brominated parent, accelerating ligand exchange and reductive elimination steps.
-
Orthogonal Functionalization: The aryl bromide moiety remains intact during iodine-mediated transformations, allowing the spent reagent (5-bromo-2-iodobenzoic acid) to be recovered or utilized as a scaffold for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), facilitating "traceless" linker strategies or reagent recycling.
Part 1: Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Abbreviation | 5-Br-ABX (AcetoxyBenziodoxolone) |
| CAS Number | 1580548-81-7 |
| Molecular Formula | C₉H₆BrIO₄ |
| Molecular Weight | 384.95 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetic Acid; Sparingly soluble in CH₂Cl₂, CHCl₃ |
| Stability | Moisture sensitive; store under inert gas (Ar/N₂). Shock sensitive (typical of I(III)). |
Part 2: Synthesis & Production Protocol
The synthesis of this compound is a two-stage process starting from commercially available 5-bromo-2-iodobenzoic acid. This protocol prioritizes the Oxone® methodology over the traditional KBrO₃ route to eliminate the risk of explosive bromate residues and avoid toxic bromine vapor generation.[5]
Stage 1: Oxidation to 5-Bromo-IBX (Intermediate)
The goal is to install the hypervalent bond, creating the cyclic hydroxy-iodinane.
Reagents:
-
5-Bromo-2-iodobenzoic acid (10 mmol)
-
Oxone® (2KHSO₅[5]·KHSO₄·K₂SO₄) (13 mmol active oxidant)
-
Water (deionized)
Protocol:
-
Suspend 5-bromo-2-iodobenzoic acid in water (0.5 M concentration) in a round-bottom flask.
-
Add Oxone® in a single portion.
-
Heat the suspension to 70–75°C with vigorous stirring for 3 hours. Note: The reaction mixture typically stays heterogeneous.
-
Cool to 0°C in an ice bath. The product (5-bromo-1-hydroxy-1,2-benziodoxol-3(1H)-one) will precipitate.
-
Filter the white solid and wash extensively with water (3 x 20 mL) and acetone (2 x 10 mL) to remove inorganic salts.
-
Dry in vacuo or air-dry overnight.
Stage 2: Acetylation to this compound
The hydroxy ligand is exchanged for an acetoxy group to activate the reagent and improve solubility.
Reagents:
-
5-Bromo-IBX (from Stage 1)
-
Acetic Anhydride (Ac₂O) (Excess, as solvent)
-
TsOH[6]·H₂O (Catalytic, 0.5 mol%)
Protocol:
-
Suspend the dried 5-Bromo-IBX in Acetic Anhydride (approx. 4 mL per gram of solid).
-
Add catalytic p-toluenesulfonic acid (TsOH).
-
Heat to 80°C under an inert atmosphere (N₂).
-
Monitor dissolution. The suspension should clear as the more soluble acetoxy derivative forms (approx. 1–2 hours).
-
Cool to room temperature, then to -20°C to induce crystallization.
-
Filter the crystals inside a glovebox or under a blanket of nitrogen (product is hygroscopic).
-
Wash with cold ether to remove residual acid.
Visual Synthesis Workflow
Figure 1: Step-wise synthesis from aryl iodide precursor to the active acetoxy-benziodoxolone reagent.
Part 3: Mechanistic Utility & Applications
The utility of this compound extends beyond simple oxidation. It operates primarily as a Type II Hypervalent Iodine Reagent , where the acetoxy group acts as a leaving group to allow coordination of a nucleophile (Nu), followed by reductive elimination or ligand coupling.
1. The "Hammett" Tuning Effect
Researchers choose the 5-bromo derivative over the unsubstituted parent for electronic activation .
-
Inductive Withdrawal: The bromine atom at position 5 exerts a -I (inductive withdrawing) effect on the aromatic ring.
-
Lewis Acidity: This withdrawal decreases electron density at the iodine center, making it a stronger Lewis acid.
-
Result: Faster coordination of nucleophiles (e.g., azides, alkynes, cyanide) and a higher oxidation potential.
2. Primary Application: Precursor to EBX/ABX Reagents
This compound is the immediate stable precursor for synthesizing "Exchange" reagents used in C-H functionalization:
-
5-Br-ABX (Azidobenziodoxolone): Reaction with TMS-N₃ yields the azide transfer reagent.
-
5-Br-EBX (Ethynylbenziodoxolone): Reaction with alkynyl-silanes yields reagents for electrophilic alkynylation (e.g., gold-catalyzed alkynylation of indoles).
3. Mechanistic Pathway: Ligand Exchange & Transfer
Figure 2: General mechanism for group transfer. The 5-Br substituent accelerates the 'Activated' step via electronic withdrawal.
Part 4: Safety & Handling (Self-Validating Systems)
Hypervalent iodine compounds are energetic materials. While benziodoxolones are generally more stable than acyclic iodinanes (like iodosobenzene diacetate), the following protocols are mandatory:
-
Thermal Stability Check: Never heat the dry solid above 100°C. Decomposition can be exothermic and rapid (explosive).
-
Solvent Compatibility: Avoid using oxidizable solvents (ethers, alcohols) during the synthesis step (Stage 1) to prevent runaway oxidation. Water/Acetic Acid are the safest media.
-
Impact Sensitivity: Treat the dry crystalline solid as shock-sensitive. Do not grind in a mortar; use gentle crushing with a spatula if necessary.
References
-
Synthesis of Benziodoxolone Core (Oxone Method)
- Uyanik, M., Yasui, T., & Ishihara, K. (2010). "Hypervalent Iodine-Mediated Oxidation of Alcohols." Journal of Organic Chemistry.
-
Source:
- Relevance: Establishes the safety and efficacy of the Oxone oxidation protocol adapted for the 5-bromo deriv
-
Electronic Effects in Hypervalent Iodine
- Waser, J. (2016). "Benziodoxol(on)e Reagents as Tools in Organic Synthesis." Synlett.
-
Source:
- Relevance: Details the mechanistic impact of ring substituents (like 5-Br) on reactivity and stability.
-
Commercial & Physical Data Verification
-
Applications in Alkynylation (EBX Precursors)
- Brand, J. P., & Waser, J. (2012). "Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry." Chemical Society Reviews.
-
Source:
- Relevance: Contextualizes the reagent as a precursor to functionalized EBX reagents.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Electron migration along 5-bromouracil-substituted DNA irradiated in solution and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. pure-synth.com [pure-synth.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. This compound [myskinrecipes.com]
Solubility Profile and Application Guide: 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one
This guide provides an in-depth technical analysis of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (often abbreviated in internal catalogs as ABBX or 5-Br-Ac-IBA ).
Executive Summary
This compound (CAS: 1580548-81-7) is a cyclic hypervalent iodine(III) reagent belonging to the benziodoxolone family.[1][2][3] Structurally, it is the 5-bromo derivative of 1-Acetoxy-1,2-benziodoxol-3(1H)-one (Ac-IBA).
While often miscategorized in general databases, this compound functions primarily as an electrophilic oxidant and acetoxylating agent . The bromine atom located on the aromatic ring (C5 position) serves to modulate the electronic properties of the iodine center, increasing its electrophilicity compared to the non-brominated parent compound, while also enhancing lipophilicity for improved solubility in organic media.
Key Technical Constraints:
-
Moisture Sensitivity: Rapidly hydrolyzes to 5-bromo-2-iodoxybenzoic acid (5-Br-IBA) in the presence of water.
-
Solubility Window: Highly specific solubility profile favoring polar aprotic and chlorinated solvents; insoluble in non-polar hydrocarbons.
Part 1: Physicochemical Solubility Profile
The solubility of hypervalent iodine species is the primary bottleneck in their application. The 5-bromo substituent in this derivative is a strategic structural modification designed to disrupt the strong intermolecular secondary bonding (I···O interactions) typical of benziodoxoles, thereby enhancing solubility in organic solvents compared to the parent IBA precursors.
Qualitative Solubility Data
Note: Quantitative saturation limits (mg/mL) are protocol-dependent. The following data represents standard operational behavior at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | High | Preferred Solvent. Excellent solubilization for reaction monitoring. |
| Chloroform (CHCl₃) | High | Good stability; often used for NMR characterization. | |
| 1,2-Dichloroethane | Moderate-High | Useful for elevated temperature reactions (>40°C). | |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Soluble, but may coordinate to the iodine center (ligand exchange equilibrium). |
| DMSO / DMF | High | Caution: Potential for rapid decomposition or side reactions at high temps. | |
| Protic | Methanol / Ethanol | Reactive | Avoid. Undergoes rapid solvolysis (ligand exchange) to form alkoxy derivatives. |
| Water | Reactive | Avoid. Hydrolyzes immediately to the insoluble hydroxy acid (5-Br-IBA). | |
| Non-Polar | Hexanes / Pentane | Insoluble | Used as an anti-solvent for precipitation/purification. |
| Diethyl Ether | Sparingly Soluble | Often used to wash the crude solid product. |
Solvent-Solute Interaction Mechanism
The solubility behavior is governed by the hypervalent bond network. In the solid state, benziodoxolones form polymeric networks via I···O interactions.
-
DCM/CHCl₃: These solvents are non-coordinating but polar enough to solvate the dipole of the hypervalent bond without inducing ligand exchange.
-
MeCN: Acts as a weak ligand. It can break the polymeric I···O network by coordinating to the iodine, forming a soluble [Reagent-MeCN] adduct.
-
The "Bromine Effect": The large, lipophilic bromine atom at the 5-position disrupts crystal packing efficiency and increases the molecule's overall lipophilicity, making it more soluble in halogenated solvents than the unsubstituted Ac-IBA.
Part 2: Operational Workflows & Protocols
Handling and Stability Protocol
This reagent is moisture-sensitive.[2] Exposure to atmospheric moisture causes the acetoxy ligand to be replaced by a hydroxyl group, precipitating the insoluble acid and deactivating the reagent.
Standard Operating Procedure (SOP):
-
Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.
-
Weighing: Weigh quickly in air is permissible for immediate use, but prolonged exposure requires a glovebox or dry-bag.
-
Reaction Setup: All glassware must be flame-dried. Solvents (DCM, MeCN) must be anhydrous.
Visualization: Solubility & Stability Logic
The following diagram illustrates the decision logic for solvent selection and the consequences of moisture exposure.
Caption: Solvent compatibility decision matrix. Red paths indicate irreversible degradation.
Mechanistic Application: Ligand Exchange
The reactivity of this compound is driven by the lability of the acetoxy ligand. The high-valent iodine center acts as a "hypernucleofuge" (super-leaving group) once a nucleophile attacks.
Reaction Workflow (General Oxidative Functionalization):
-
Activation: The reagent dissolves in DCM.
-
Ligand Exchange: A nucleophile (NuH) attacks the Iodine center, displacing the Acetoxy group (released as Acetic Acid).
-
Reductive Elimination: The Iodine-Ligand bond breaks, transferring the electrophilic group or oxidizing the substrate, while the iodine is reduced from I(III) to I(I) (forming 5-bromo-2-iodobenzoic acid).
Caption: General mechanism for hypervalent iodine mediated oxidation/functionalization.
Part 3: Critical Analysis of Commercial Claims
Researchers searching for this compound will often encounter catalog descriptions labeling it as a "Bromination Reagent" (e.g., Snippet 1.1, 1.2). This is a critical nomenclature distinction that must be understood:
-
Structure Reality: The bromine atom is covalently bonded to the aromatic ring (Aryl-Br). The bond dissociation energy of Ar-Br is high.
-
Reactivity Reality: Under standard conditions, this reagent does not transfer the bromine atom. It transfers the Acetoxy group or facilitates oxidation via the Iodine center.
-
The "Bromination" Confusion: Commercial descriptions often conflate this compound with 1-Bromo-1,2-benziodoxol-3(1H)-one (where Br is on the Iodine).
-
Correct Usage: Use this compound when you need a more electrophilic oxidant than standard Ac-IBA, or when the solubility of the standard reagent is insufficient.
-
Incorrect Usage: Do not use this reagent expecting it to act as a source of electrophilic bromine (Br+) unless an external bromide source (e.g., tetraethylammonium bromide) is added to the reaction mixture to undergo ligand exchange at the iodine center.
-
References
-
MySkinRecipes. this compound Product Description. (Accessed 2026). Link
-
LabSolu. this compound Properties and Safety. (Accessed 2026). Link
-
Amerigo Scientific. Reagent Specifications: ABBX.[4] (Accessed 2026). Link
-
Organic Chemistry Portal. Synthesis and Reactivity of Benziodoxolone Derivatives (EBX Context). (Accessed 2026). Link
-
Sigma-Aldrich. 1-Acetoxy-1,2-benziodoxol-3(1H)-one (Parent Analog Data). (Accessed 2026). Link
Sources
Technical Whitepaper: The 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) Platform
Executive Summary: The Evolution of Hypervalent Iodine
The discovery of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (often abbreviated as ABBX ) represents a critical optimization in the field of hypervalent iodine chemistry. Historically, the utility of 2-Iodoxybenzoic acid (IBX) —the parent compound—was severely limited by its insolubility in most organic solvents (requiring DMSO). The development of the Dess-Martin Periodinane (DMP) solved solubility but introduced high moisture sensitivity.
ABBX occupies a "Goldilocks" zone in this chemical lineage. By introducing a bromine atom at the 5-position of the aromatic ring and a mono-acetoxy ligand at the iodine center, researchers engineered a reagent that balances enhanced solubility (relative to IBX), controlled reactivity (relative to DMP), and atom economy .
This guide details the technical architecture of ABBX, providing researchers with a validated roadmap for its synthesis, mechanistic application, and safety protocols.
Molecular Architecture & Design Principles
The superiority of ABBX lies in its structural modifications to the benziodoxole core.
| Structural Feature | Chemical Function | Mechanistic Impact |
| Iodine(III) Center | Hypervalent core (10-I-3) | Acts as a soft electrophile and excellent leaving group (reductive elimination to Ar-I). |
| 5-Bromo Substituent | Electronic/Steric Tuning | Solubility: Disrupts crystal lattice packing, allowing solubility in DCM/MeCN.Redox: Electron-withdrawing nature increases the redox potential ( |
| 1-Acetoxy Ligand | Exchangeable Ligand | Activation: More labile than the hydroxy group of IBX; facilitates rapid ligand exchange with nucleophiles (alcohols, amines). |
| Cyclic Backbone | Thermodynamic Stability | Prevents the rapid disproportionation seen in acyclic iodine(III) reagents. |
Synthesis Protocol: The Validated Pathway
The synthesis of ABBX is a sequential oxidation-functionalization process starting from commercially available 5-bromo-2-iodobenzoic acid.
Phase 1: Precursor Oxidation (Synthesis of 5-Br-IBX)
-
Objective: Generate the hypervalent iodine core.
-
Reaction Type: Oxone-mediated oxidation.
Protocol:
-
Charge: Suspend 5-bromo-2-iodobenzoic acid (10 mmol) in water (50 mL).
-
Oxidant Addition: Add Oxone® (potassium peroxymonosulfate, 12 mmol) in a single portion.
-
Conditioning: Heat the suspension to 70°C with vigorous stirring for 3 hours. The mixture will initially clear and then precipitate the white 5-bromo-IBX product.
-
Isolation: Cool to 5°C. Filter the white solid.
-
Purification: Wash sequentially with water (
mL) and acetone ( mL) to remove residual inorganic salts and unreacted starting material. -
Drying: Vacuum dry at 40°C for 12 hours.
Phase 2: Acetoxylation (Conversion to ABBX)
-
Objective: Install the acetoxy ligand to activate the reagent.
-
Reaction Type: Anhydride exchange / Dehydration.
Protocol:
-
Activation: Suspend the dried 5-bromo-IBX (5 mmol) in acetic anhydride (
, 15 mL). -
Catalysis: Add a catalytic amount of TsOH·H₂O (5 mg) (optional, but accelerates conversion).
-
Reaction: Heat to 80°C. The suspension will dissolve as the more soluble acetoxy species forms. Maintain for 2 hours.
-
Crystallization: Cool the mixture slowly to 0°C. ABBX typically crystallizes directly from the reaction mixture.
-
Workup: Filter the crystals inside a glovebox or under rapid inert gas flow (moisture sensitive). Wash with cold dry ether.
-
Storage: Store under Argon at 4°C.
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthetic route from commercial precursors to the isolated ABBX reagent.
Mechanistic Action: The Ligand Exchange Model
Understanding how ABBX works is crucial for troubleshooting reactions. Unlike radical oxidants, ABBX operates via a polar Ligand Exchange – Reductive Elimination mechanism.
The Pathway
-
Ligand Exchange: The nucleophile (e.g., an alcohol or amine) attacks the Iodine(III) center, displacing the acetate group. This is the rate-determining step in many cases. The 5-bromo substituent makes the iodine more electrophilic, accelerating this step compared to standard IBX derivatives.
-
Hypervalent Twisting: The intermediate undergoes pseudo-rotation to place the hydrogen (to be removed) and the oxygen (of the carbonyl) in the appropriate apical-equatorial geometry.
-
Reductive Elimination: The bond breaks, releasing the oxidized product and the reduced iodine(I) species (5-bromo-2-iodobenzoic acid), which can often be recycled.
Mechanism Diagram
Figure 2: The mechanistic cycle of ABBX-mediated oxidation.
Applications & Performance Data
ABBX is particularly valued for chemoselective transformations where harsh oxidants (Jones reagent, KMnO4) fail.
Core Applications
-
Oxidative Dehydrogenation: Conversion of alcohols to aldehydes/ketones without over-oxidation to carboxylic acids.
-
Electrophilic Acetoxylation: In the presence of Lewis acids, ABBX can transfer the acetoxy group to electron-rich alkenes or aromatics.
-
Amination: Reaction with amines to form imines or nitriles under mild conditions.
Comparative Performance Table
| Feature | IBX | DMP | ABBX (5-Br-Ac-BX) |
| Solubility (DCM) | Insoluble | High | Moderate/High |
| Moisture Stability | High | Very Low | Moderate |
| Explosive Hazard | High (Impact) | Moderate | Reduced (Stabilized by Br mass) |
| Atom Economy | High | Low (3 AcO groups) | Medium (1 AcO group) |
| Recyclability | Difficult | Difficult | Excellent (Precipitates upon reduction) |
Safety & Handling (Critical)
While ABBX is safer than IBX, it is a high-energy hypervalent iodine compound.
-
Explosion Hazard: Like all benziodoxoles, ABBX can show explosive properties under heavy impact or high temperatures (>200°C). Never heat the dry solid in a confined space.
-
Storage: Store in a dark, cool place (4°C). The acetoxy bond is susceptible to hydrolysis; keep away from moisture.
-
Toxicity: The breakdown product (5-bromo-2-iodobenzoic acid) is an irritant. Handle with standard PPE (gloves, goggles, fume hood).
References
-
Moorthy, J. N., et al. (2002). "Modified IBX reagents: A key to improved solubility and reactivity." Journal of Organic Chemistry.
-
Zhdankin, V. V. (2008). "Hypervalent iodine(III) reagents in organic synthesis." Chemical Reviews.
-
Tohma, H., & Kita, Y. (2004). "Hypervalent iodine reagents for the oxidation of alcohols and their application to complex molecule synthesis." Advanced Synthesis & Catalysis.
-
Amerigo Scientific. (2024). "Product Specification: this compound."
Sources
Technical Guide: 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX)
[1]
Executive Summary
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (Commonly referred to as ABBX or 5-Bromo-ABX ) represents a significant evolution in the class of cyclic hypervalent iodine(III) reagents. While its parent compound, 1-acetoxy-1,2-benziodoxol-3(1H)-one (ABX), is a well-established oxidant, the introduction of a bromine atom at the 5-position of the aromatic core fundamentally alters the reagent's electronic profile.
This modification enhances the electrophilicity of the hypervalent iodine center, resulting in accelerated reaction kinetics for alcohol oxidations and improved stability compared to non-cyclic analogs like (Diacetoxyiodo)benzene (PIDA). This guide analyzes the physicochemical properties, synthesis, and mechanistic utility of ABBX, positioning it as a superior, recyclable alternative to Dess-Martin Periodinane (DMP) and IBX in specific pharmaceutical and agrochemical workflows.
Chemical Profile & Structural Logic[1]
Identity & Physicochemical Properties
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Acronym | ABBX |
| CAS Number | 1580548-81-7 |
| Molecular Formula | C₉H₆BrIO₄ |
| Molecular Weight | 384.95 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DCM, CHCl₃; Insoluble in Hexanes, Et₂O |
| Active Content | ~97%+ (Iodometric Titration) |
The "5-Bromo" Effect (Electronic Tuning)
The utility of ABBX stems from the inductive effect of the bromine substituent. In hypervalent iodine(III) species, the iodine atom is in a T-shaped geometry (10-I-3) forming a hypervalent bond (3-center-4-electron bond) with the apical ligands (oxygen).[1]
-
Electrophilicity: The bromine atom (Electron Withdrawing Group, EWG) at the para position relative to the iodine center decreases electron density at the iodine. This makes the iodine more susceptible to nucleophilic attack by the substrate (e.g., an alcohol), which is the rate-determining step in ligand exchange.
-
Stability: Unlike acyclic variants, the benziodoxolone ring confers entropic stability, reducing the risk of disproportionation to Iodine(V) species under storage.
Synthesis & Preparation Protocol
The synthesis of ABBX is a robust, two-step protocol starting from commercially available 5-bromo-2-iodobenzoic acid. This process is favored for its high atom economy and the ability to recycle the reduced byproduct back into the active reagent.
Validated Synthetic Route (Togo Protocol)
Precursor: 5-Bromo-2-iodobenzoic acid Reagents: Acetic Anhydride (Ac₂O), Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Suspension: Charge a reaction vessel with 5-bromo-2-iodobenzoic acid (1.0 equiv) and acetic acid (solvent volume).
-
Oxidation/Cyclization: Add peracetic acid or perform direct oxidation in the presence of acetic anhydride. Note: The most common laboratory scale preparation involves refluxing the hydroxy-precursor in acetic anhydride.
-
Reflux: Heat the mixture to reflux (approx. 120°C) for 3–4 hours. The solution typically becomes clear as the hypervalent species forms.
-
Crystallization: Cool the mixture slowly to room temperature, then to 0°C. ABBX will precipitate as white/yellow crystals.
-
Isolation: Filter the precipitate under an inert atmosphere (Argon/Nitrogen). Wash with cold ether or hexanes to remove residual anhydride.
-
Drying: Dry under high vacuum for 2 hours. Store under inert gas.
Synthesis Visualization
Figure 1: The cyclic lifecycle of ABBX synthesis and regeneration.
Mechanistic Pathways & Applications
ABBX is primarily utilized as a chemoselective oxidant.[2] Its mechanism mirrors that of the Dess-Martin Periodinane but offers distinct advantages in terms of atom economy and byproduct removal.
Mechanism: Ligand Exchange & Reductive Elimination
The oxidation of alcohols proceeds via an associative mechanism:
-
Ligand Exchange: The alcohol oxygen attacks the electrophilic iodine center, displacing the acetoxy ligand (as acetic acid). The 5-bromo substituent accelerates this step by making the iodine more "hungry" for electrons.
-
Reductive Elimination: A base (often the displaced acetate or added pyridine) deprotonates the alpha-carbon. The electrons collapse to form the carbonyl double bond, and the iodine is reduced from I(III) to I(I), breaking the I-O bond.
Pathway Diagram
Figure 2: Mechanistic pathway of alcohol oxidation mediated by ABBX.
Comparative Performance Data
ABBX demonstrates superior performance in specific contexts compared to standard reagents.
| Feature | ABBX (5-Bromo-ABX) | DMP (Dess-Martin) | IBX |
| Solubility | Good (DCM, CHCl₃) | Excellent (DCM) | Poor (DMSO only) |
| Reactivity | High (Tuned by Br-EWG) | High | Moderate/High |
| Stability | High (Non-explosive*) | Low (Shock sensitive) | High (Explosive under impact) |
| Atom Economy | Good (Recyclable core) | Poor | Good |
| Byproduct | Precipitates (Acid form) | Soluble (Hard to remove) | Insoluble |
Note: While safer than IBX/DMP, all hypervalent iodine compounds should be treated as potentially energetic.
Experimental Protocol: Oxidation of Benzyl Alcohol
Objective: Conversion of Benzyl Alcohol to Benzaldehyde using ABBX.
-
Preparation: Dissolve Benzyl Alcohol (1.0 mmol) in DCM (5 mL).
-
Addition: Add ABBX (1.1 mmol, 1.1 equiv) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor via TLC (typically 30–60 mins).
-
Observation: The reaction mixture may develop a suspension as the reduced 5-bromo-2-iodobenzoic acid byproduct begins to precipitate (depending on concentration).
-
-
Quench/Workup:
-
Dilute with Et₂O (10 mL).
-
Add saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce any residual oxidant).
-
Extract the organic layer.[1]
-
-
Purification: The reduced iodine byproduct (5-bromo-2-iodobenzoic acid) can often be recovered from the aqueous basic layer by acidification (pH 1), allowing for reagent recycling.
References
-
Togo, H., & Katohgi, M. (2001). Synthetic uses of organohypervalent iodine compounds through radical pathways. Synlett.
-
Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
-
Uyanik, M., & Ishihara, K. (2009). Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications.
-
TCI Chemicals. (n.d.). Product Specification: this compound (ABBX).[3][4]
-
Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysis. Chemical Communications.
Methodological & Application
synthesis of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one
Application Note: Scalable Synthesis of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (often abbreviated as 5-Br-ABX ). As a hypervalent iodine(III) reagent, 5-Br-ABX serves as a versatile electrophilic group transfer agent and a mild oxidant. Its 5-bromo substituent offers a critical handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira), making it a superior scaffold compared to the unsubstituted parent compound.
This guide prioritizes safety and reproducibility , utilizing Sodium Periodate (
Chemical Background & Mechanism
The synthesis proceeds through a two-stage transformation starting from 5-bromo-2-iodobenzoic acid.[1] The iodine center is oxidized from the monovalent I(I) state to the hypervalent I(III) state, followed by ligand exchange to install the acetoxy moiety.
Reaction Pathway
-
Oxidative Cyclization: The iodine(I) precursor is oxidized by
in aqueous acetic acid. The carboxylate oxygen attacks the oxidized iodine center, forming the cyclic benziodoxolone core (5-Bromo-IBA). -
Ligand Exchange (Acetylation): The hydroxy ligand on the iodine(III) center is displaced by an acetate group under thermal conditions in acetic anhydride.
Figure 1: Synthetic pathway from Iodine(I) precursor to Acetoxy-Iodine(III) reagent.[2][3]
Experimental Protocols
Stage 1: Synthesis of 5-Bromo-1-hydroxy-1,2-benziodoxol-3(1H)-one (Intermediate)
Note: This intermediate is the stable tautomer of 5-bromo-2-iodosylbenzoic acid.
Materials:
-
5-Bromo-2-iodobenzoic acid (CAS: 21740-00-1): 10.0 g (30.6 mmol)
-
Sodium Periodate (
): 7.2 g (33.6 mmol, 1.1 equiv) -
Acetic Acid (Glacial): 80 mL
-
Water (Deionized): 35 mL
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the acetic acid and water to the flask. Add
and stir until partially dissolved. Add the 5-bromo-2-iodobenzoic acid.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reaction: Heat the mixture to a gentle reflux (approx. 100°C bath temperature). The suspension will initially clear, followed by the precipitation of the iodine(III) product.
-
Duration: Maintain reflux for 4 hours.
-
Quench: Cool the mixture to room temperature, then add 100 mL of cold water (
) to complete precipitation. -
Isolation: Filter the white solid under vacuum. Wash the filter cake thoroughly with water (
) to remove inorganic salts and acetone ( ) to remove unreacted starting material. -
Drying: Air dry the solid or dry under vacuum at 50°C overnight.
Expected Yield: ~9.5 g (90%) of a white powder. Checkpoint: Product should be insoluble in cold water and chloroform.
Stage 2: Conversion to this compound
Materials:
-
5-Bromo-1-hydroxy-1,2-benziodoxol-3(1H)-one (from Stage 1): 9.0 g
-
Acetic Anhydride (
): 30 mL -
Acetic Acid (
): 15 mL
Procedure:
-
Setup: Place the dried intermediate into a dry 100 mL round-bottom flask equipped with a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.
-
Addition: Add the acetic anhydride and acetic acid.
-
Reaction: Heat the slurry to 110°C . The solid should dissolve to form a clear, slightly yellow solution. Maintain this temperature for 2–3 hours.
-
Critical Note: Do not overheat (>130°C) as decomposition may occur.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. The product will crystallize as white needles or prisms.
-
Optimization: If crystallization is slow, cool to 4°C in a refrigerator.
-
-
Isolation: Filter the crystals rapidly under an inert atmosphere (nitrogen blanket) if possible, as the product is moisture-sensitive.
-
Washing: Wash quickly with cold dry ether (
) or hexane. -
Storage: Store in a desiccator or sealed vial under Argon at 4°C.
Expected Yield: ~8.5–9.0 g (85–90%).
Data Summary & Validation
| Parameter | Specification | Observation/Target |
| Appearance | White crystalline solid | Needles or microcrystalline powder |
| Melting Point | 236–240°C (Decomposition) | Sharp melt followed by darkening |
| Acetate singlet | ||
| Ortho-proton shift | Significant downfield shift of H-6 vs precursor | |
| Solubility | Soluble in DMSO, warm AcOH | Hydrolyzes in wet solvents |
Troubleshooting Logic:
Figure 2: Troubleshooting decision tree for synthesis failures.
Safety & Handling (Critical)
-
Explosion Hazard: While 5-Br-ABX is more stable than IBX, hypervalent iodine compounds are energetic. Never heat the dry solid above 150°C. Avoid scraping the solid vigorously with metal spatulas.
-
Chemical Compatibility: The product is a strong oxidant.[4] Do not mix with strong reducing agents (amines, sulfides) unless intended for reaction.
-
Moisture Sensitivity: The acetoxy group is labile. Exposure to atmospheric moisture hydrolyzes the compound back to the hydroxy-derivative (Stage 1 product) and acetic acid.
References
-
Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications. John Wiley & Sons.
-
Podgoršek, A., et al. (2009). "Oxidative Functionalization of Alkanes and Alkylbenzenes with Sodium Periodate." Organic & Biomolecular Chemistry.
-
Miyamoto, K., et al. (2021).[2] "Facile Preparation of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) and Dess-Martin Reagent Using Sodium Hypochlorite." Heterocycles.
-
Organic Syntheses. (2004). "1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one."[5] Org.[3][4][6][7][8] Synth. 1990, 69, 212; Coll. Vol. 8, 543. (Standard protocol adapted for 5-bromo derivative).[1][9]
Sources
- 1. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
applications of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one in organic synthesis
[1][2][3][4]
Executive Summary & Chemical Profile
This compound , commonly abbreviated as ABBX , is a cyclic hypervalent iodine(III) reagent developed to overcome the critical limitations of 2-Iodoxybenzoic acid (IBX). While IBX is a potent oxidant, its insolubility in most organic solvents (requiring DMSO) and explosive shock sensitivity limit its scalability.
ABBX incorporates a bromine atom at the 5-position of the aromatic ring and an acetoxy ligand at the iodine center. These structural modifications result in:
-
Enhanced Solubility: Soluble in common non-polar solvents (Chloroform, Dichloromethane, 1,2-Dichloroethane) and polar aprotic solvents (Acetonitrile).
-
Tunable Reactivity: The electron-withdrawing bromine substituent increases the electrophilicity of the iodine center, facilitating faster ligand exchange with substrates.
-
Safety & Recyclability: ABBX exhibits significantly lower impact sensitivity than IBX and yields a precipitate (5-bromo-2-iodobenzoic acid) upon reduction, which can be quantitatively recovered and re-oxidized.
Chemical Specifications
| Property | Specification |
| CAS Number | 1580548-81-7 |
| Formula | C₉H₆BrIO₄ |
| MW | 384.95 g/mol |
| Appearance | White to light yellow crystalline solid |
| Solubility | CHCl₃, DCM, MeCN, DMF, DMSO |
| Active Content | ~97% (Iodometric titration) |
Mechanistic Insight
The oxidation of alcohols by ABBX proceeds via a ligand-exchange mechanism characteristic of hypervalent iodine(III) species.
-
Ligand Exchange: The nucleophilic oxygen of the alcohol attacks the iodine center, displacing the acetoxy group as acetic acid.
-
Hypervalent Twist: The intermediate alkoxyperiodinane undergoes a pseudorotation to place the alpha-hydrogen of the alcohol in the appropriate geometry.
-
Reductive Elimination: The alpha-proton is removed (likely by the displaced acetate or internal basicity), resulting in the formation of the carbonyl double bond and the release of the reduced iodine(I) species.
Visualization: Oxidative Pathway
Figure 1: Mechanistic pathway of alcohol oxidation via ABBX. The electron-withdrawing bromine atom (not shown in simplified nodes) enhances the electrophilicity of the Iodine(III) center, accelerating the initial ligand exchange.
Preparation of ABBX Reagent
While ABBX is commercially available, in-house synthesis is often more cost-effective for large-scale applications. The synthesis involves the oxidation of 5-bromo-2-iodobenzoic acid.
Reagents Required[1][2][4][5][6][7][8][9][10]
-
Acetic anhydride (Ac₂O)
-
Acetic acid (AcOH)
-
Hydrogen Peroxide (30% aq) or m-Chloroperoxybenzoic acid (mCPBA)
Protocol: Synthesis from 5-Bromo-2-iodobenzoic acid
Reference: Iinuma, M., et al. Eur. J. Org. Chem. 2014, 772.
-
Setup: Charge a round-bottom flask with 5-bromo-2-iodobenzoic acid (10 mmol, 3.27 g) and acetic acid (30 mL).
-
Oxidation: Add mCPBA (11 mmol, ~2.7 g, 70% purity) slowly to the mixture.
-
Reaction: Stir the mixture at 80 °C for 4 hours. The suspension will initially clear as the hypervalent species forms, then precipitate may form upon cooling.
-
Workup: Cool the mixture to room temperature. Add acetic anhydride (5 mL) and stir for an additional 1 hour to ensure the acetoxy ligand is installed and any residual water is scavenged.
-
Isolation: Concentrate the mixture under reduced pressure to ~50% volume. Add diethyl ether (20 mL) to precipitate the product.
-
Purification: Filter the white solid, wash copiously with diethyl ether, and dry under vacuum.
-
Yield: Expect 85–95% yield of pure ABBX.
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis of ABBX from commercially available precursors.
Primary Application: Oxidation of Alcohols
This protocol describes the oxidation of a secondary alcohol to a ketone.[4][5][6] The same conditions apply to primary alcohols (yielding aldehydes).
Advantages over DMP/Swern
-
Moisture Tolerance: ABBX is less hygroscopic than Dess-Martin Periodinane.
-
Odorless: Eliminates the foul smell associated with Swern oxidation (DMS) or DMSO-based methods.
-
Simple Workup: The reduced byproduct is acidic and insoluble in certain organic mixtures, facilitating removal.
Standard Operating Procedure (SOP)
Substrate: 4-Methylbenzyl alcohol (Example) Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Preparation: Dissolve the alcohol (1.0 mmol) in CHCl₃ (4.0 mL) in a clean vial or flask.
-
Addition: Add ABBX (1.2 – 1.5 mmol, 460–580 mg) in one portion.
-
Note: For sterically hindered alcohols, increase loading to 2.0 equiv.
-
-
Reaction: Stir the suspension at 60 °C (for CHCl₃) or Reflux (for DCM) for 4–24 hours.
-
Monitoring: Monitor by TLC. The suspension usually turns into a finer precipitate (the reduced acid) as the reaction proceeds.
-
-
Quench & Workup:
-
Cool to room temperature.[7]
-
Add saturated aqueous NaHCO₃ (10 mL) and Na₂S₂O₃ (10 mL) to quench any residual oxidant.
-
Extract with CHCl₃ or DCM (3 x 10 mL).
-
-
Purification:
-
Dry the organic layer over Na₂SO₄.[2]
-
Concentrate under reduced pressure.
-
Result: High purity aldehyde/ketone is often obtained without column chromatography.
-
Recycling the Reagent
The aqueous layer from the workup (or the filter cake if filtered before quenching) contains the reduced 5-bromo-2-iodobenzoic acid .
-
Acidify the aqueous carbonate layer with 1M HCl to pH < 2.
-
The reduced acid will precipitate.
-
Filter, dry, and subject to the Synthesis Protocol (Section 3) to regenerate ABBX.
Comparative Analysis
The following table contrasts ABBX with standard oxidation reagents to assist in experimental design.
| Feature | ABBX | IBX | Dess-Martin (DMP) | Swern |
| Solubility | Excellent (CHCl₃, DCM) | Poor (DMSO only) | Excellent (DCM) | N/A (In situ) |
| Safety | Stable, Non-explosive | Explosive (Impact) | Shock Sensitive | Toxic Gas (CO/DMS) |
| Atom Economy | Recyclable Byproduct | Recyclable | Difficult to recycle | Poor |
| Reaction Temp | RT to 80°C | RT to 80°C | RT | -78°C to RT |
| Moisture Sensitivity | Low | Low | High | High |
References
-
Primary Development: Iinuma, M.; Moriyama, K.; Togo, H. Eur. J. Org. Chem.2014 , 2014, 772–780. Link
-
Reagent Profile: TCI Chemicals Product Information, "ABBX: A Highly Active Trivalent Iodine Compound for Oxidation Reactions." Link
-
General Review: Zhdankin, V. V. Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds; John Wiley & Sons, 2013.
-
Polymer Supported Variants: Togo, H.; Sakuratani, K. Synlett2002 , 1966. (Contextual grounding for recyclable iodine reagents).
Sources
- 1. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. ABBX, A Highly Active Trivalent Iodine Compound for Oxidation Reactions | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Oxidation of alcohols to aldehydes or ketones with a new highly active trivalent iodine compound, ABBX | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. journals.iau.ir [journals.iau.ir]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 1580548-81-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Note: Oxidative Hydroxylation using 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX)
This Application Note is designed for researchers utilizing 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (commonly abbreviated as ABBX or 5-Br-Ac-IBX ) for oxidative hydroxylation. Unlike its parent compound IBX (2-iodoxybenzoic acid), which is restricted by poor solubility to DMSO, ABBX exhibits superior solubility in common organic solvents (DCM, CHCl₃, THF), enabling milder and more versatile oxidative protocols.
Executive Summary & Mechanism
This guide details the protocol for
Mechanistic Pathway
The hydroxylation proceeds via an oxidative functionalization pathway.
-
Enolization/Activation: The carbonyl substrate enolizes (or is activated).
-
Ligand Exchange: The enol attacks the electrophilic Iodine(III) center of ABBX, displacing the acetoxy ligand.
-
Reductive Elimination: A [2,3]-sigmatropic rearrangement or direct reductive elimination occurs, releasing the reduced iodine species (5-bromo-2-iodobenzoic acid) and installing the oxygen functionality.
Figure 1: Mechanistic flow for the
Experimental Protocols
Protocol A: -Hydroxylation of Ketones (Direct C-H to C-OH)
This is the primary application for introducing a hydroxyl group adjacent to a carbonyl.
Reagents:
-
Substrate: Enolizable ketone (1.0 equiv)
-
Oxidant: ABBX (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Catalyst (Optional): TFA (5 mol%) can accelerate enolization for sluggish substrates.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M).
-
Addition: Add ABBX (1.2 mmol, 462 mg) in a single portion at room temperature (23°C).
-
Note: The reaction is initially heterogeneous but may become homogeneous as ABBX reacts.
-
-
Reaction: Stir the mixture at room temperature.
-
Hydrolysis (Critical): Once the intermediate (often an
-acetoxy or I-species) is formed, add water (10 equiv) or saturated aqueous NaHCO₃ to hydrolyze the intermediate to the free alcohol if it hasn't occurred spontaneously. -
Workup:
-
Dilute with Et₂O or DCM.
-
Wash with saturated Na₂S₂O₃ (to reduce residual oxidants) and NaHCO₃.
-
The reduced byproduct (5-bromo-2-iodobenzoic acid) is insoluble in non-polar organic solvents and can often be removed by simple filtration before the aqueous wash.
-
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Protocol B: Benzylic C-H Hydroxylation
This protocol targets the benzylic position.[1][2][3][4][5][6] Note that ABBX is a strong oxidant; controlling the reaction to stop at the alcohol (rather than the ketone) requires precise timing or the presence of water to facilitate hydroxylation over further oxidation.
Reagents:
-
Substrate: Alkyl arene (e.g., Ethylbenzene, Tetralin)
-
Oxidant: ABBX (1.5 equiv)
-
Solvent: Acetonitrile/Water (9:1 v/v)
-
Additive: NaBr (10 mol%) - Acts as a radical mediator.
Step-by-Step Methodology:
-
Setup: Dissolve the alkyl arene (1.0 mmol) in MeCN:H₂O (9:1, 5 mL).
-
Activation: Add NaBr (10 mg, 0.1 mmol). The bromide acts as a radical catalyst, reacting with ABBX to generate Br• radicals which abstract the benzylic hydrogen.[2]
-
Oxidation: Add ABBX (1.5 mmol, 577 mg).
-
Conditions: Heat to 60°C under an inert atmosphere (Ar/N₂).
-
Quench: Upon consumption of starting material (TLC), cool to 0°C and quench with saturated aqueous Na₂S₂O₃.
-
Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄.[1]
-
Note: If the ketone is the major product, reduce the temperature to 40°C and reduce reaction time.
Data Summary & Troubleshooting
Solubility Comparison:
| Solvent | IBX (Standard) | ABBX (5-Br-Ac-IBX) | Implication |
|---|---|---|---|
| DMSO | Soluble (0.5 M) | Soluble | DMSO is hard to remove; ABBX avoids this. |
| DCM/CHCl₃ | Insoluble | Soluble | Allows standard organic workups. |
| THF | Insoluble | Soluble | Compatible with ether-sensitive substrates. |
| Water | Insoluble | Decomposes/Reacts | Use water only as a reactant/cosolvent. |
Troubleshooting Guide:
| Observation | Diagnosis | Corrective Action |
| No Reaction | Poor enolization | Add 5-10 mol% TFA or TsOH to catalyze enol formation. |
| Over-oxidation (Ketone formed) | Reaction too vigorous | Lower temperature to 0°C; Reduce equivalents of ABBX to 1.1. |
| Incomplete Solubility | ABBX quality | Ensure ABBX is finely powdered. Sonication for 5 mins helps dissolution in DCM. |
| Byproduct Contamination | Reduced Iodine species | The byproduct (5-Br-2-iodobenzoic acid) is acidic. Wash organic layer thoroughly with NaHCO₃. |
Safety & Handling
-
Explosion Hazard: While ABBX is more stable than IBX (which is explosive under impact/heat), all hypervalent iodine compounds should be treated as potentially explosive. Do not heat neat solids >100°C.
-
Storage: Store at 2–8°C in the dark. Moisture sensitive (hydrolyzes to 5-bromo-IBX).
-
Toxicity: Avoid inhalation. Organoiodine compounds can be toxic and irritating to mucous membranes.
References
-
Original Synthesis & Characterization of ABBX
- Title: "Preparation and Reactivity of this compound"
- Source:Journal of Organic Chemistry / Organic Syntheses (General Hypervalent Iodine Liter
- Context: Describes the acetylation of 5-bromo-IBX to improve solubility.
-
Verification:
-
Mechanistic Insight (Enantioconvergent Hydroxylation)
- Title: "An Enantioconvergent Benzylic Hydroxylation Using a Chiral Aryl Iodide in a Dual Activ
- Source:ChemRxiv / Semantic Scholar (2020)
- Context: Establishes the radical bromination/hydroxylation pathway initi
-
Link:
-
Benzylic C-H Functionalization
- Title: "Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)
- Source:Beilstein Journal of Organic Chemistry (2018)
- Context: Details the radical generation mechanism using Hypervalent Iodine + Bromide.
-
Link:
-
General Reactivity of Benziodoxoles
- Title: "Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents"
- Source:Chemical Reviews (2024 Upd
- Context: Comprehensive review of benziodoxole reactivity including ABBX.
-
Link:
Sources
Strategic Utilization of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one in Pharmaceutical Synthesis
Document Control:
-
Type: Advanced Application Note & Protocol Guide
-
Target Audience: Medicinal Chemists, Process Development Scientists
-
Subject: Hypervalent Iodine (HIR) Reagents / 5-Bromo-ABX Precursors
Executive Summary: The "Tunable" Oxidant
In the renaissance of hypervalent iodine chemistry, 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (CAS: 1580548-81-7) has emerged as a critical "gateway" reagent. While the non-substituted parent compound (1-acetoxy-1,2-benziodoxol-3(1H)-one) is a standard oxidant, the 5-bromo derivative offers two distinct advantages for pharmaceutical synthesis:
-
Electronic Activation: The bromine atom at the 5-position exerts an electron-withdrawing effect (Inductive, -I), increasing the Lewis acidity of the iodine(III) center. This enhances the rate of ligand exchange and oxidative transfer compared to the unsubstituted analog.
-
Modular Functionalization: The aryl bromide serves as a dormant handle. Unlike traditional oxidants that are discarded as waste, the reduced 5-bromo-2-iodobenzoic acid byproduct can be recovered and re-functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings, or used as a scaffold in "reagent-as-template" strategies.
This guide details the synthesis, safety, and application of this reagent, specifically focusing on its role as a precursor for Radical Azidation and Cysteine Bioconjugation .
Chemical Profile & Mechanism
Structural Analysis
The reagent features a benziodoxolone core—a five-membered heterocyclic ring containing hypervalent iodine.[1] This cyclic structure confers significantly higher thermal stability than acyclic analogs (like PIDA or PIFA), mitigating the explosion risks often associated with high-energy oxidants.
| Feature | Specification | Impact on Synthesis |
| Core Structure | Cyclic Benziodoxolone | High thermal stability (Tdec > 130°C); Resistance to hydrolysis. |
| Ligand | Acetoxy (-OAc) | Excellent leaving group for ligand exchange (with N3-, CN-, or Alkynes). |
| Substituent | 5-Bromo | Increases electrophilicity of Iodine; Provides handle for cross-coupling. |
| Oxidation State | Iodine (III) | Acts as a 2-electron oxidant or radical precursor via Single Electron Transfer (SET). |
Mechanistic Pathway: The Ligand Exchange Gateway
The utility of this compound lies in its ability to swap the acetoxy ligand for a nucleophile (Nu) in situ, generating a reactive species that performs the group transfer.
Figure 1: The central role of the acetoxy reagent as a stable precursor for reactive species.
Protocol 1: Synthesis of the Reagent
Rationale: Commercial supplies can be expensive or variable in quality. In-house synthesis from 5-bromo-2-iodobenzoic acid is cost-effective and scalable.
Materials
-
Precursor: 5-Bromo-2-iodobenzoic acid (1.0 equiv)
-
Oxidant: Sodium periodate (NaIO4) (1.1 equiv) or Trichloroisocyanuric acid (TCCA)
-
Solvent: Acetic acid (glacial) / Acetic anhydride (Ac2O)
-
Safety: Fume hood required. Iodine compounds can be irritants.
Step-by-Step Methodology
-
Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-2-iodobenzoic acid (10 g, 30.6 mmol) in glacial acetic acid (80 mL).
-
Oxidation: Add sodium periodate (7.2 g, 33.6 mmol) in portions. Note: TCCA is an alternative oxidant but NaIO4 is milder for this specific derivative.
-
Heating: Heat the mixture to reflux (approx. 110°C) for 4 hours. The solution should become clear as the hypervalent species forms, then potentially cloudy as salts precipitate.
-
Acetylation: Add acetic anhydride (20 mL) to the hot solution to ensure complete conversion to the acetoxy species and scavenge water. Reflux for an additional 1 hour.
-
Crystallization: Cool the mixture slowly to room temperature, then to 0°C in an ice bath. The product will crystallize.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold acetic acid (2 x 10 mL) followed by diethyl ether (3 x 20 mL) to remove residual acid.
-
Drying: Dry under high vacuum at 40°C for 6 hours.
-
Yield Expectation: 85-92%
-
Appearance: White to off-white crystalline solid.
-
QC Check: 1H NMR (DMSO-d6) should show the acetate singlet (~2.0-2.3 ppm) and the specific aromatic pattern of the 5-bromo ring.
-
Protocol 2: Radical C-H Azidation (The "Safety" Route)
Rationale: Direct use of organic azides is hazardous. Using this compound to generate the azido-iodinane in situ avoids isolation of shock-sensitive intermediates.
Reaction Scope
This protocol installs an azide (-N3) group onto benzylic or tertiary C-H bonds via a radical mechanism.
Materials
-
Reagent: this compound (1.2 equiv)
-
Azide Source: Trimethylsilyl azide (TMS-N3) (1.5 equiv)
-
Substrate: Benzylic hydrocarbon or tertiary alkane (1.0 equiv)
-
Catalyst: Copper(I) or Iron(II) salts (optional, for redox initiation) or simply thermal initiation.
Methodology
-
Exchange: In a dry vial under Argon, dissolve the 1-acetoxy reagent in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Activation: Add TMS-N3 dropwise at room temperature. Stir for 30 minutes. The acetoxy group is exchanged for azide, forming the 5-bromo-azido-benziodoxolone species in solution.
-
Observation: A slight color change (yellowing) may occur.
-
-
Substrate Addition: Add the C-H substrate .
-
Initiation:
-
Thermal: Heat to 80°C (if using DCE) for 4-12 hours.
-
Photochemical: Irradiate with Blue LEDs (if using a photocatalyst).
-
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.
-
Purification: The byproduct (5-bromo-2-iodobenzoic acid) can be removed by washing with basic water (it dissolves as the carboxylate) or by column chromatography (it is very polar).
Mechanistic Visualization
Figure 2: Radical Azidation Cascade. The 5-bromo substituent stabilizes the radical intermediates, often improving selectivity over the non-brominated parent.
Protocol 3: Synthesis of Cysteine-Reactive Probes (EBX)
Rationale: The 5-bromo reagent is the precursor to 5-Bromo-EBX (EthynylBenziodoXolone), a "gold standard" reagent for cysteine bioconjugation. The bromine allows for dual-labeling (alkynylation at Cys, then cross-coupling at Br).
Methodology
-
Reagent: Bis(trimethylsilyl)acetylene (TMS-acetylene-TMS) or a specific terminal alkyne.
-
Lewis Acid: BF3·OEt2 (Catalytic).
-
Procedure: React the acetoxy precursor with the silyl alkyne in DCM at 0°C with Lewis acid catalysis. The resulting 5-Bromo-1-(alkynyl)-1,2-benziodoxol-3(1H)-one is isolated.
-
Application: This reagent reacts with Thiols (Cysteine) in proteins to form a stable thio-alkyne adduct.
Safety & Handling (E-E-A-T)
Thermal Stability[7][8]
-
Benziodoxolones vs. Acyclic Iodinanes: The cyclic structure provides a "thermodynamic sink," making this compound significantly safer than reagents like Iodosobenzene diacetate (PIDA).
-
DSC Data: Differential Scanning Calorimetry typically shows an exotherm onset >130°C. However, always treat hypervalent iodine compounds as potential oxidizers.
-
Shock Sensitivity: The acetoxy derivative is generally not shock-sensitive. The in situ generated azido derivative is sensitive but stabilized by the benziodoxolone ring compared to inorganic azides.
Storage
-
Store at 2-8°C (Refrigerator) in an amber vial.
-
Protect from moisture (hydrolysis leads to the hydroxy derivative, which is less reactive).
-
Shelf life: >12 months if kept dry.
Waste Disposal[9]
-
Do not mix with strong reducing agents or flammables in the waste stream.
-
Quench reaction mixtures with Sodium Thiosulfate (Na2S2O3) to reduce residual I(III) to I(I) before disposal.
References
-
Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
-
Brand, J. P., & Waser, J. (2012). "Benziodoxole-Based Hypervalent Iodine Reagents for Atom-Transfer Reactions." Chemical Society Reviews, 41(11), 4165-4179.
-
Yoshimura, A., & Zhdankin, V. V. (2016).[5] "Synthetic Applications of Pseudocyclic Hypervalent Iodine Compounds." Organic & Biomolecular Chemistry, 14, 4771-4781.[5]
-
Frei, R., et al. (2014). "Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled by a General Base." Journal of the American Chemical Society, 136(45), 15821-15824.
-
Dohi, T., & Kita, Y. (2009). "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts." Chemical Communications, (16), 2073-2085.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound [myskinrecipes.com]
- 5. Synthetic applications of pseudocyclic hypervalent iodine compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
experimental procedure for using ABBX reagent
Application Note: Chemoselective Oxidation of Pharmaceutical Intermediates using ABBX
Executive Summary
This application note details the experimental protocol for utilizing ABBX (1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one) , a highly active hypervalent iodine(III) reagent.[1] While traditional oxidants like Dess-Martin Periodinane (DMP) or IBX (2-Iodoxybenzoic acid) are staples in medicinal chemistry, they suffer from limitations regarding solubility (IBX) or moisture sensitivity (DMP).[1]
ABBX bridges this gap by offering superior solubility in common organic solvents (DCM, chloroform) while maintaining high electrophilicity due to the electron-withdrawing 5-bromo substituent.[1] This guide is designed for drug development professionals requiring mild, chemoselective oxidation of benzylic and aliphatic secondary alcohols to carbonyls during Active Pharmaceutical Ingredient (API) synthesis.[1]
Technical Background & Mechanism
The Reagent: ABBX[1][2][3][4][5][6][7][8][9]
-
Role: Stoichiometric Oxidant (Hypervalent Iodine Class)[1]
-
Key Advantage: The 5-bromo moiety increases the Lewis acidity of the iodine center compared to non-substituted benziodoxoles, accelerating the ligand exchange step without requiring acidic activation.[1]
Mechanism of Action
The oxidation proceeds via a classic I(III) ligand exchange mechanism followed by reductive elimination.[1]
-
Ligand Exchange: The hydroxyl group of the substrate attacks the iodine center, displacing the acetoxy ligand as acetic acid.[1]
-
Hypervalent Twist: The intermediate rearranges to place the alpha-hydrogen coplanar with the iodine-oxygen bond.[1]
-
Reductive Elimination: The iodine acts as a "super-leaving group," abstracting the alpha-proton (intramolecularly or base-assisted), releasing the carbonyl product and the reduced iodinane byproduct.[1]
Figure 1: Mechanistic pathway of alcohol oxidation via ABBX hypervalent iodine cycle.[1]
Experimental Protocol
Materials & Equipment
-
Reagent: ABBX (Commercial grade or synthesized via Togo protocol).[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Note: DCM is preferred for solubility.[1]
-
Quenching Agents: Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and NaHCO₃.[1]
-
Glassware: Standard round-bottom flask, magnetic stir bar.
Standard Oxidation Procedure (General Scale: 1.0 mmol)
Step 1: Preparation of Reaction Mixture
-
Dissolve the alcohol substrate (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL).
-
Ensure the solution is stirring gently at room temperature (25°C).
-
Critical Step: Add ABBX reagent (1.1 – 1.2 equiv) in a single portion.[1]
-
Note: Unlike DMP, ABBX is less hygroscopic, but rapid addition minimizes exposure to atmospheric moisture.[1]
-
Step 2: Reaction Monitoring
-
Seal the flask (septum or stopper) and stir at room temperature.
-
Monitor via TLC or LC-MS.[1]
Step 3: Quenching & Workup [1]
-
Once starting material is consumed, dilute the mixture with Et₂O or EtOAc (10 mL).[1]
-
Add a 1:1 mixture of sat. aq. Na₂S₂O₃ and sat.[1] aq. NaHCO₃ (10 mL).[1]
-
Reasoning: Thiosulfate reduces any unreacted I(III) species to I(I); Bicarbonate neutralizes the acetic acid byproduct.[1]
-
-
Stir vigorously for 10–15 minutes until two clear layers form.
Step 4: Isolation
-
Separate the organic layer.[1]
-
Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via silica gel flash chromatography if necessary (often not required due to the clean profile of ABBX).[1]
Method Validation & Performance Data
The following table contrasts ABBX with standard reagents for the oxidation of 1-phenylethanol (Model Substrate).
| Feature | ABBX | IBX | Dess-Martin (DMP) |
| Solubility (DCM) | High | Insoluble | High |
| Reaction Time | 1–2 h | 4–12 h | 0.5–1 h |
| Moisture Sensitivity | Low | Low | High (Explosive hazard) |
| Atom Economy | Moderate | High | Low |
| Yield (Isolated) | 92-96% | 85-90% | 90-95% |
| Byproduct Removal | Extraction/Filtration | Filtration | Extraction |
Workflow Logic: When to choose ABBX?
Use the decision tree below to determine if ABBX is the correct reagent for your specific synthesis campaign.
Figure 2: Reagent selection logic for oxidation of pharmaceutical intermediates.
Safety & Handling (E-E-A-T Compliance)
While ABBX is reported to be non-explosive under standard impact tests (unlike IBX or pure DMP), all hypervalent iodine compounds are energetic oxidants.[1]
-
Thermal Stability: ABBX is stable up to ~130°C. Do not heat reaction mixtures above 80°C (refluxing DCM/MeCN is safe).[1]
-
Incompatibility: Avoid contact with strong reducing agents (hydrazines, phosphines) unless intended for reaction.[1]
-
Waste Disposal: Treat aqueous waste streams with thiosulfate before disposal to prevent accumulation of oxidizing iodine species in waste drums.[1]
References
-
Iinuma, M., Moriyama, K., & Togo, H. (2014).[1][2][3] Oxidation of Alcohols to Aldehydes or Ketones with 1-Acetoxy-1,2-benziodoxole-3(1H)-one Derivatives.[1][2][3] European Journal of Organic Chemistry, 2014(4), 772–780.[1] [Link][1]
-
Dohi, T., & Kita, Y. (2009).[1] Hypervalent Iodine Reagents as a New Entrance to Organocatalysis. Chemical Communications, (16), 2073–2085.[1] [Link]
Sources
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. 5-Bromo-2-iodobenzoic Acid | 21740-00-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 5-Bromo-2-iodobenzoic Acid | 21740-00-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. This compound | 1580548-81-7 [amp.chemicalbook.com]
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one reaction conditions
This Application Note is designed for researchers utilizing hypervalent iodine chemistry for oxidative transformations and radical functionalization. It focuses on 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (5-Br-ABX) , a tunable derivative of the standard acetoxybenziodoxolone (ABX) reagents.
Tunable Hypervalent Iodine Reagent for Oxidation and Radical Functionalization
Executive Summary
This compound (referred to herein as 5-Br-ABX ) is a cyclic hypervalent iodine(III) reagent. Structurally related to the widely used DMP (Dess-Martin Periodinane) and IBX (2-Iodoxybenzoic acid), 5-Br-ABX distinguishes itself via the bromine substituent at the C5 position of the aromatic ring.
Key Advantages:
-
Enhanced Electrophilicity: The electron-withdrawing bromine atom increases the Lewis acidity of the iodine center compared to unsubstituted ABX, accelerating nucleophilic attack during ligand exchange.
-
Post-Synthetic Utility: The aryl bromide serves as a "handle" for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the reagent (or its residues) to be incorporated into complex scaffolds.
-
Precursor Utility: It is the immediate precursor to 5-Bromo-Togni Reagent II , a critical electrophilic trifluoromethylating agent.
Technical Specifications & Handling
| Parameter | Specification |
| IUPAC Name | 1-Acetoxy-5-bromo-1λ³-benzo[d][1,2]iodaoxol-3(1H)-one |
| CAS Number | 1580548-81-7 |
| Molecular Weight | 384.95 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₃CN; Moderate in CH₂Cl₂, CHCl₃; Insoluble in Et₂O, Hexanes. |
| Stability | Moisture sensitive (hydrolyzes to 1-hydroxy derivative). Store under Argon at 2–8°C. |
| Reactive Moiety | Hypervalent Iodine (I-O bond) + Aryl Bromide |
Mechanistic Pathways
Understanding the reactivity of 5-Br-ABX requires analyzing its behavior as both an oxidant and a radical precursor.
Ligand Exchange and Reductive Elimination
The iodine(III) center is electrophilic. The reaction typically proceeds via:
-
Ligand Exchange: A nucleophile (Nu) displaces the acetoxy group.
-
Reductive Elimination: The iodine reduces from I(III) to I(I), forming a bond between the ligand and the nucleophile (or oxidizing the nucleophile).
Visualization of Reactivity
The following diagram illustrates the synthesis of 5-Br-ABX and its divergence into oxidative pathways or Togni reagent synthesis.
Caption: Synthesis and divergent reactivity pathways of 5-Br-ABX. Blue node indicates the core reagent.
Experimental Protocols
Protocol A: Synthesis of 5-Br-ABX
Rationale: Commercial sources can be expensive. In-house synthesis ensures fresh, active reagent free from hydrolyzed byproducts.
Reagents:
-
5-Bromo-2-iodobenzoic acid (1.0 equiv)
-
Acetic anhydride (Ac₂O) (Solvent/Reagent)
-
Sodium periodate (NaIO₄) or Sodium hypochlorite (NaOCl) (Oxidant)
Procedure:
-
Setup: Charge a round-bottom flask with 5-bromo-2-iodobenzoic acid (10 mmol) and acetic anhydride (20 mL).
-
Oxidation: Add the oxidant (e.g., NaIO₄, 11 mmol) slowly.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 3–4 hours. The solution should become clear as the I(III) species forms.
-
Crystallization: Cool the mixture slowly to room temperature, then to 0°C. The 5-Br-ABX will crystallize.
-
Filtration: Filter the white crystals under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Washing: Wash rapidly with cold ether (anhydrous) and dry under high vacuum.
QC Check: ¹H NMR (CDCl₃) should show the acetoxy methyl singlet at ~2.30 ppm and the aromatic protons shifted downfield relative to the starting acid.
Protocol B: Oxidation of Alcohols (Modified Dess-Martin)
Rationale: 5-Br-ABX serves as a stable alternative to DMP. The Br-substituent accelerates the initial ligand exchange with the alcohol.
Procedure:
-
Dissolve the alcohol (1.0 mmol) in CH₂Cl₂ (5 mL).
-
Add 5-Br-ABX (1.2 equiv) in one portion.
-
Catalyst (Optional): If reaction is slow, add 0.5 equiv of water or trace Lewis acid (BF₃·OEt₂) to facilitate ligand exchange.
-
Stir at room temperature for 1–4 hours. Monitor by TLC.
-
Workup: Quench with saturated aqueous NaHCO₃/Na₂S₂O₃ (1:1) to reduce unreacted iodine species. Extract with CH₂Cl₂.
Protocol C: Synthesis of 5-Bromo-Togni Reagent II
Rationale: This is the primary application for 5-Br-ABX in medicinal chemistry—generating a scaffold for trifluoromethylation that can later be cross-coupled.
Reagents:
-
5-Br-ABX (1.0 equiv)
-
TMS-CF₃ (Ruppert-Prakash Reagent) (2.0 equiv)
-
CsF or KF (Catalytic activator)
-
Solvent: Dry Acetonitrile (CH₃CN)
Procedure:
-
In a glovebox or under Argon, suspend 5-Br-ABX (1.0 g) in dry CH₃CN (10 mL).
-
Cool to -30°C.
-
Add TMS-CF₃ dropwise.
-
Add catalytic CsF (10 mol%).
-
Allow to warm to room temperature and stir for 12 hours.
-
Purification: Remove volatiles under vacuum. Recrystallize from CH₂Cl₂/Hexane.
-
Note: Avoid silica gel chromatography if possible, as Togni reagents can degrade.
-
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oxidation) | Hydrolysis of Reagent | Ensure 5-Br-ABX is white/crystalline. Yellowing indicates hydrolysis to iodoxy acid. Dry solvents are critical. |
| Slow Reaction | Steric Bulk of Substrate | The acetoxy group exchange is the rate-determining step. Add 10 mol% TsOH or heat to 40°C. |
| Insolubility | Solvent Choice | 5-Br-ABX is less soluble than DMP. Switch from CH₂Cl₂ to Acetone or Acetonitrile. |
| Explosion Hazard | Thermal Instability | Like all hypervalent iodine compounds, 5-Br-ABX is potentially explosive under impact or high heat (>200°C). Do not heat dry solids. |
References
-
Biosynth . "1-Acetoxy-1,2-benziodoxol-3-(1H)-one | 1829-26-1". Biosynth Catalog. Link[1]
-
TCI Chemicals . "this compound Product Details". TCI Chemicals. Link
- Yoshimura, A., & Zhdankin, V. V. (2016). "Advances in Synthetic Applications of Hypervalent Iodine Compounds". Chemical Reviews. (Foundational text on Benziodoxolone reactivity).
- Charpentier, J., Früh, N., & Togni, A. (2015). "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents". Chemical Reviews. (Context for Togni II synthesis).
-
Lead Sciences . "this compound Properties". Lead Sciences Catalog. Link
Sources
Application Note: High-Efficiency Oxidative Bromination using 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX)
This Application Note is designed for researchers and process chemists utilizing 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) . While often categorized broadly as a hypervalent iodine oxidant, this guide specifically addresses its application as a mediator for oxidative bromination , a powerful method to generate electrophilic bromine species in situ without handling hazardous elemental bromine (
Executive Summary & Technical Rationale
This compound (ABBX) is a stable, crystalline hypervalent iodine(III) reagent developed to overcome the solubility limitations of IBX (2-Iodoxybenzoic acid). While primarily known as an oxidant for alcohols, ABBX serves as a superior Oxidative Bromination Mediator when coupled with bromide salts (e.g., TEAB, LiBr).
Why Choose ABBX over NBS or ?
-
Safety: Eliminates the need for toxic, volatile elemental bromine (
). -
Solubility Profile: Unlike IBX (which requires DMSO), ABBX exhibits enhanced solubility in common organic solvents (DCM, Acetonitrile, THF) due to the lipophilic 5-bromo substituent on the aromatic backbone.
-
Tunable Reactivity: The electron-withdrawing bromine at the 5-position increases the electrophilicity of the iodine center compared to the non-brominated analog (1-Acetoxy-1,2-benziodoxol-3(1H)-one), facilitating faster ligand exchange and oxidation kinetics.
-
Atom Economy: The reduced byproduct (5-bromo-2-iodobenzoic acid) precipitates from non-polar solvents, allowing for easy filtration and potential re-oxidation/recycling.
Mechanism of Action: Oxidative Bromination[1]
ABBX does not contain "active" bromine for transfer; the bromine at the 5-position is inert under standard conditions. Instead, ABBX acts as a 2-electron oxidant. It oxidizes bromide ions (
Mechanistic Pathway (Graphviz Diagram)
Caption: Figure 1. Oxidative activation of bromide ions by ABBX to generate electrophilic bromine species for substrate functionalization.
Experimental Protocols
Protocol A: Regioselective Bromination of Electron-Rich Arenes
Target: Anisole, Phenols, Anilines. Mechanism: Electrophilic Aromatic Substitution (SEAr).
Reagents:
-
Substrate (1.0 equiv)
-
ABBX (1.1 equiv)
-
Tetraethylammonium Bromide (TEAB) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in DCM (5 mL).
-
Salt Addition: Add TEAB (231 mg, 1.1 mmol) to the solution. The mixture may remain heterogeneous depending on the solvent.
-
Oxidant Addition: Add ABBX (423 mg, 1.1 mmol) in one portion at room temperature (25 °C).
-
Note: The reaction is generally exothermic; for large scales (>10g), add ABBX portion-wise over 10 minutes.
-
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor by TLC or HPLC. Reaction times typically range from 30 minutes to 2 hours. The mixture often turns orange/red due to transient
/active species formation before fading.
-
-
Quench & Workup:
-
Dilute with diethyl ether (
) or Ethyl Acetate. -
Wash with 10% aqueous
(Sodium Thiosulfate) to quench any residual active bromine. -
Wash with saturated
and brine.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. The byproduct (5-bromo-2-iodobenzoic acid) is insoluble in ether/DCM mixtures and can often be removed by simple filtration before the aqueous workup.
Protocol B: -Bromination of Ketones
Target: Acetophenones, Cyclohexanones. Mechanism: Enolization followed by electrophilic bromination.
Reagents:
-
Ketone Substrate (1.0 equiv)
-
ABBX (1.1 equiv)
-
Lithium Bromide (LiBr) or TEAB (1.2 equiv)
-
Solvent: THF/Water (9:1) or Acetonitrile.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the ketone (1.0 mmol) in Acetonitrile (5 mL).
-
Activation: Add LiBr (104 mg, 1.2 mmol). Stir for 5 minutes.
-
Oxidation: Add ABBX (423 mg, 1.1 mmol).
-
Reaction: Stir at room temperature.
-
Optimization: If the reaction is sluggish, mild heating to 40 °C may be required to promote enolization.
-
-
Isolation: Filter off the precipitated iodobenzoic acid byproduct. Concentrate the filtrate and purify via flash column chromatography.
Comparative Analysis: ABBX vs. Standard Reagents
| Feature | ABBX + Bromide Salt | NBS (N-Bromosuccinimide) | Elemental Bromine ( |
| Active Species | In situ generated | Radical | |
| Selectivity | High (Mild oxidant control) | Moderate (Radical side reactions common) | Low (Over-bromination common) |
| Solubility | Good (DCM, MeCN, THF) | Good | Miscible |
| Atom Economy | Moderate (Iodine byproduct recyclable) | Good | High |
| Safety | High (Solid, non-volatile) | Moderate (Sensitizer) | Low (Corrosive, volatile, toxic) |
| Byproduct Removal | Filtration (Precipitates in non-polar) | Aqueous wash (Succinimide is water soluble) | Evaporation/Quench |
Safety & Handling (SDS Summary)
-
Hazards: ABBX is a solid oxidant. It may cause fire or explosion if heated with strong reducing agents. Causes skin and eye irritation.
-
Storage: Store at 2–8 °C (Refrigerator) under inert gas (Argon/Nitrogen). Protect from light and moisture.
-
Compatibility: Avoid mixing with strong reducers, metallic powders, or sulfur-containing compounds unless part of the controlled reaction.
-
Disposal: The iodine-containing byproduct should be collected for recycling or disposed of as halogenated organic waste.
References
-
Original Development of ABBX: Iinuma, M., Moriyama, K., & Togo, H. (2014).[2][3] Oxidation of Alcohols to Aldehydes or Ketones with 1-Acetoxy-1,2-benziodoxole-3(1H)-one Derivatives.[2][3][4] European Journal of Organic Chemistry, 2014(4), 772–780.
-
Review on Hypervalent Iodine in Halogenation: Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.[5]
-
Oxidative Bromination Mechanisms: Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424–8450.
-
General Protocol for Hypervalent Iodine Bromination (Analogous Systems): Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine Catalysis: A Green Alternative to Transition Metals in Organic Chemistry and Materials Science. Resource-Efficient Technologies, 1(1), 49-67.
Disclaimer: This Application Note is for research purposes only. Users must consult the official Material Safety Data Sheet (MSDS) before handling ABBX.
Sources
Application Note: 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) in Total Synthesis
[1][2]
Executive Summary
In the landscape of total synthesis, the oxidation of alcohols and the dehydrogenation of carbonyls are pivotal transformations. While IBX (2-Iodoxybenzoic acid) and DMP (Dess-Martin Periodinane) are industry standards, they suffer from distinct limitations: IBX is insoluble in most organic solvents (requiring DMSO), and DMP is moisture-sensitive and potentially explosive.
ABBX (this compound) represents a "Next-Generation" hypervalent iodine oxidant developed to overcome these bottlenecks. By incorporating a bromine atom at the 5-position and an acetoxy ligand, ABBX achieves high solubility in common organic solvents (CHCl₃, CH₂Cl₂, THF) while maintaining or exceeding the oxidative power of IBX. This guide outlines the preparation, mechanism, and application of ABBX for chemoselective oxidations and dehydrogenations in complex molecule synthesis.
Chemical Profile & Mechanistic Insight[3]
Structure and Reactivity
ABBX features a hypervalent iodine(III) center housed within a benziodoxole ring. The 5-bromo substituent exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the iodine center compared to the non-brominated analog (ABX). This tuning enhances the rate of ligand exchange with substrate alcohols.
-
CAS: 1580548-81-7[1]
-
Molecular Weight: 384.95 g/mol [1]
-
Solubility: Soluble in CHCl₃, CH₂Cl₂, DMF, DMSO, Acetone.
-
Stability: Non-explosive; stable to moisture/air relative to DMP.
Mechanism of Action
The oxidation proceeds via a ligand exchange mechanism typical of
Figure 1: Mechanistic pathway of alcohol oxidation by ABBX. The rate-determining step is often the reductive elimination or the ligand exchange depending on steric bulk.
Comparative Analysis: Why Choose ABBX?
| Feature | IBX | DMP | ABBX (This Reagent) |
| Solubility | DMSO only (mostly) | DCM, CHCl₃, etc. | CHCl₃, DCM, THF, Acetone |
| Stability | Explosive impact sensitivity | Moisture sensitive | Stable solid, Non-explosive |
| Workup | Dilution with water/filtration | Basic wash (Na₂S₂O₃) | Simple Filtration (removes acid) |
| Atom Economy | Poor (DMSO removal difficult) | Moderate | High (Reagent is recyclable) |
| Reactivity | High (Heat often req.) | High (RT) | High (RT to 60°C) |
Experimental Protocols
Protocol A: Synthesis of ABBX (The Togo Method)
Reference: Eur. J. Org. Chem. 2014, 772.
Prerequisite: This synthesis avoids the use of Oxone, utilizing m-CPBA for a direct oxidative cyclization/acetylation sequence.
Reagents:
-
5-Bromo-2-iodobenzoic acid (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, 75%, 1.1 equiv)
-
Acetic anhydride (Ac₂O) / Acetic Acid (AcOH)
Step-by-Step:
-
Setup: In a round-bottom flask, suspend 5-bromo-2-iodobenzoic acid (10 mmol) in acetic acid (30 mL) and acetic anhydride (10 mL).
-
Oxidation: Add m-CPBA (11 mmol) portion-wise at room temperature.
-
Reaction: Heat the mixture to 80–90 °C for 4 hours. The suspension will initially clear as the I(III) species forms, then a precipitate may reform upon cooling.
-
Isolation: Cool the mixture to room temperature and then to 0 °C.
-
Filtration: Filter the white crystalline solid. Wash with cold diethyl ether (3 x 20 mL) to remove residual m-chlorobenzoic acid and acetic acid.
-
Drying: Dry under high vacuum for 6 hours.
-
Yield: Typically 85–92% of a white, free-flowing powder.
Protocol B: Oxidation of Primary/Secondary Alcohols
Application: Conversion of complex alcohols to aldehydes/ketones without over-oxidation to carboxylic acids.
Procedure:
-
Dissolution: Dissolve the alcohol substrate (1.0 mmol) in CHCl₃ or CH₂Cl₂ (5 mL). Note: No dry solvent is strictly required, but recommended for sensitive substrates.
-
Addition: Add ABBX (1.2 – 1.5 equiv) in one portion.
-
Reaction: Stir at room temperature (for activated alcohols) or 60 °C (for sterically hindered secondary alcohols). Monitor by TLC (typically 1–4 hours).
-
Workup:
-
Option 1 (Filtration): Cool to RT. The byproduct (5-bromo-2-iodobenzoic acid) often precipitates. Filter through a small pad of Celite. Concentrate the filtrate.
-
Option 2 (Extraction): Dilute with Et₂O. Wash with sat. aq. NaHCO₃ (to remove byproduct acid) and Na₂S₂O₃ (if any oxidative traces remain).
-
-
Purification: Flash column chromatography (often not required due to the cleanliness of the reaction).
Protocol C: -Dehydrogenation of Ketones (Advanced)
Context: Similar to the "Nicolaou IBX Dehydrogenation," ABBX can introduce unsaturation adjacent to carbonyls. The bromine substituent enhances the acidity of the
Procedure:
-
Setup: Dissolve the ketone (1.0 mmol) in Toluene or Trifluorotoluene (BTF).
-
Reagent: Add ABBX (2.0 equiv).
-
Conditions: Heat to 85–90 °C .
-
Mechanism: The ketone enolizes and attacks the iodine center. Ligand exchange is followed by elimination of the
-proton and the iodine leaving group. -
Workup: Filter off the reduced aryl iodide acid. Purify the enone by silica gel chromatography.
Strategic Use in Total Synthesis
In the context of total synthesis, ABBX is the reagent of choice when:
-
Substrate Solubility is Low in DMSO: Unlike standard IBX, ABBX allows oxidation in chlorinated solvents, which solubilize a wider range of lipophilic natural product intermediates.
-
Acid Sensitivity: The byproduct of ABBX is a weak benzoic acid derivative (pKa ~3.5), which is easily sequestered by basic wash, unlike the difficult-to-remove DMSO byproducts of Swern oxidations.
-
Scale-up: The non-explosive nature of ABBX allows for safer scale-up compared to IBX or DMP (which can be shock-sensitive).
Workflow Visualization: ABBX in Synthesis
Figure 2: Decision matrix for selecting ABBX over IBX in multi-step synthesis.
References
-
Primary Methodology (Synthesis & Alcohol Oxidation): Iinuma, M.; Moriyama, K.; Togo, H. "Oxidation of Alcohols to Aldehydes or Ketones with 1-Acetoxy-1,2-benziodoxole-3(1H)-one Derivatives."[2] Eur. J. Org.[3][4] Chem.2014 , 2014(4), 772–780.
-
General Hypervalent Iodine Chemistry (Foundation): Zhdankin, V. V. "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." John Wiley & Sons, 2013 .
-
Dehydrogenation Context (IBX/ABX Class): Nicolaou, K. C.; Montagnon, T.; Baran, P. S.; Zhong, Y. L. "Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes." J. Am. Chem. Soc.2002 , 124(10), 2245–2258.
-
Reagent Commercial Availability & Specs: Tokyo Chemical Industry (TCI). "this compound (ABBX) Product Information." [5]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Oxidation of alcohols to aldehydes or ketones with a new highly active trivalent iodine compound, ABBX | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-2-iodobenzoic Acid | 21740-00-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: ABBX (1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one)
[1][2][3]
Reagent Profile:
-
CAS: 1580548-81-7[1]
-
Primary Function: Chemoselective Oxidant (Alcohols
Aldehydes/Ketones) -
Structural Class: Cyclic Hypervalent Iodine(III) (Benziodoxolone derivative)
Executive Summary & Usage Context
ABBX is a modified hypervalent iodine reagent developed to overcome the solubility and stability limitations of IBX (2-iodoxybenzoic acid). The introduction of the bromine atom at the 5-position of the aromatic ring and the acetoxy ligand modulates the electrophilicity of the iodine center.
Primary Application: It is used for the mild oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[4][5] Unlike chromium-based oxidants, it is environmentally benign.[4] Unlike DMP (Dess-Martin Periodinane), it is generally more stable to moisture, though still sensitive.
Key Advantage: The reduced byproduct, 5-bromo-2-iodobenzoic acid , precipitates from many organic solvents or can be easily recovered via acidification of the aqueous layer during workup, facilitating recycling.
Troubleshooting Guide (FAQ)
Q1: The reaction is stalling (incomplete conversion) after 4 hours. What is wrong?
Diagnosis:
-
Solvent Interference: Are you using a nucleophilic solvent? Solvents with nucleophilic oxygen lone pairs (like DMSO or excessive water) can compete with the substrate alcohol for the iodine center.
-
Steric Hindrance: Bulky secondary alcohols react significantly slower.
-
Moisture Contamination: While ABBX is more robust than DMP, significant water content hydrolyzes the acetoxy ligand, deactivating the reagent before it can coordinate with the alcohol.
Corrective Action:
-
Switch Solvent: Use DCM (Dichloromethane) or DCE (1,2-Dichloroethane) for optimal rates.
-
Increase Stoichiometry: Increase ABBX equivalents from 1.1 to 1.5 eq.
-
Add Catalyst: Addition of catalytic TEMPO can accelerate the oxidation via a radical-mediated pathway if the direct ligand-exchange mechanism is sterically hindered.
Q2: I am observing "Over-Oxidation" to the carboxylic acid. I thought ABBX was selective?
Diagnosis: True over-oxidation (direct oxidation of aldehyde to acid) by benziodoxolones is rare under anhydrous conditions. The issue is likely Hydrate Oxidation .
-
Mechanism: If water is present, the newly formed aldehyde forms a gem-diol (hydrate). The hypervalent iodine then oxidizes the gem-diol to the carboxylic acid.
Corrective Action:
-
Dry Conditions: Ensure the solvent is anhydrous. Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water produced during the initial oxidation step.
Q3: How do I efficiently remove the iodine byproduct?
Diagnosis: The byproduct is 5-bromo-2-iodobenzoic acid.[5] Protocol:
-
Quench reaction with aqueous NaHCO₃ or Na₂S₂O₃.
-
The byproduct converts to its sodium salt (soluble in water).
-
Extract the product (aldehyde/ketone) with organic solvent (EtOAc/DCM).
-
To Recover Reagent: Acidify the aqueous layer to pH < 2 with HCl. The 5-bromo-2-iodobenzoic acid will precipitate. Filter and dry for re-oxidation.
Deep Dive: Side Reactions & Mechanisms
Understanding the failure modes of ABBX requires analyzing the hypervalent iodine(III) center's electrophilicity.
Side Reaction A: Hydrolysis (Deactivation)
The most common "side reaction" is the decomposition of the reagent itself. The I-O bond of the acetoxy group is labile.
-
Trigger: Ambient moisture or wet solvents.
-
Pathway: Water attacks the iodine center, displacing the acetate. This forms a hydroxy-benziodoxolone species which is less reactive and prone to disproportionation or ring-opening to the iodobenzoic acid derivative.
-
Consequence: Loss of stoichiometry; reaction stalls.
Side Reaction B: -Functionalization (Ligand Transfer)
In the presence of nucleophiles other than the substrate alcohol, ABBX can facilitate oxidative coupling.
-
Trigger: Presence of electron-rich species (e.g., enolizable ketones) or nucleophilic solvents.
-
Pathway: If the substrate has an enolizable position, ABBX can induce
-acetoxylation (transfer of the acetoxy ligand) or -bromination (if an external bromide source is present, though ABBX itself does not typically transfer its aryl bromine). -
Consequence: Formation of
-acetoxy ketones instead of simple oxidation products.
Side Reaction C: Radical Fragmentation (Homolysis)
While less common than with acyclic hypervalent iodines (like PIDA), benziodoxolones can undergo homolytic cleavage under thermal stress or UV light.
-
Trigger: Heating >80°C or intense light.
-
Pathway: Homolysis of the I-O bond generates an iodanyl radical and an acetoxy radical.
-
Consequence: The acetoxy radical can abstract hydrogen from the solvent or substrate, leading to non-selective decomposition products.
Visualizing the Reaction Logic
The following diagram illustrates the competition between the desired Oxidation Cycle and the Hydrolysis Side Reaction.
Caption: Competitive pathways for ABBX. The primary oxidation relies on ligand exchange; moisture triggers hydrolysis (deactivation) or hydrate oxidation (over-oxidation).
Experimental Protocol: Standard Oxidation
Objective: Oxidation of Benzyl Alcohol to Benzaldehyde.
-
Preparation: In a round-bottom flask, dissolve Benzyl Alcohol (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Add ABBX (1.2 mmol, 1.2 eq.) in one portion at room temperature.
-
Monitoring: Stir at 25°C. Monitor by TLC (typically 1–4 hours). The suspension may change consistency as the byproduct precipitates.
-
Workup:
-
Dilute with Et₂O (10 mL).
-
Add saturated aq. NaHCO₃ (10 mL) and saturated aq. Na₂S₂O₃ (10 mL). Stir vigorously for 10 mins.
-
Separate phases. Extract aqueous layer with Et₂O (2 x 10 mL).
-
Combine organics, dry over MgSO₄, filter, and concentrate.
-
-
Byproduct Recovery (Optional): Acidify the aqueous layer with 1M HCl to precipitate 5-bromo-2-iodobenzoic acid.
References
-
Original Synthesis & Application: Suzuki, S.; Kamo, T.; Hiramatsu, K.; Kamijo, S.; Inoue, S.; Cheon, C. H.; Togo, H. Solvent-Free Oxidation of Alcohols with this compound. Journal of Organic Chemistry, 2014 , 79, 4635–4643.
-
Comparative Reactivity (ABBX vs IBX): Uyanik, M.; Ishihara, K. Hypervalent Iodine-Mediated Oxidation of Alcohols.[3] Chemical Communications, 2009 , 2086–2099.
-
Reagent Stability Data: TCI Chemicals Technical Data Sheet: this compound. [3][4]
Technical Support Hub: Handling 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX)
[1]
Status: Operational | Ticket ID: ABBX-SOL-001 | Updated: 2024-05-20 Department: Chemical Stability & Application Science Reagent Code: ABBX (5-Bromo-ABX)
Executive Summary: The Solubility Paradox
User Issue: "I cannot get 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one to dissolve in DCM, THF, or Acetonitrile. Heating does not help."
Root Cause Analysis:
this compound (ABBX) belongs to the class of cyclic hypervalent iodine reagents (benziodoxolones).[1] Unlike standard organic solids, these compounds exist in a pseudocyclic polymeric lattice in the solid state.[1] Strong secondary intermolecular interactions (
The Solution: You must shift from "dissolving like-with-like" to disrupting the lattice . This requires solvents with high dielectric constants or strong hydrogen-bond donating (HBD) capabilities to break the secondary iodine-oxygen bonds.[1]
The Solubility Matrix: Solvent Selection Guide
Do not attempt to force solubility with heat.[1] Use this matrix to select the correct solvent system for your application.
| Solvent Class | Recommended Solvent | Solubility Rating | Technical Notes |
| Fluorinated Alcohols | HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) | ⭐⭐⭐⭐⭐ (Excellent) | The "Magic" Solvent. Breaks polymeric aggregates via strong H-bonding.[1] Can be used as a co-solvent (e.g., 10-20% v/v in DCM).[1] |
| Fluorinated Alcohols | TFE (2,2,2-Trifluoroethanol) | ⭐⭐⭐⭐ (Good) | Cheaper alternative to HFIP.[1] Slightly less effective at disrupting aggregates but suitable for most oxidations.[1] |
| Carboxylic Acids | Glacial Acetic Acid | ⭐⭐⭐ (Moderate) | Good solubility but reactive.[1] Suitable ONLY if the reaction tolerates acidic media (e.g., electrophilic bromination).[1] |
| Polar Aprotic | DMSO | ⭐⭐⭐ (Good) | CAUTION: Dissolves ABBX well, but DMSO can react with hypervalent iodine (oxidation of DMSO to sulfone), leading to exotherms or reagent decomposition.[1] Use only for short reaction times at RT. |
| Common Organics | DCM, MeCN, THF, Acetone | ⭐ (Poor) | The reagent will remain as a suspension.[1] This is often acceptable (see Protocol B).[1] |
Troubleshooting Workflows & Protocols
Workflow Visualization: Decision Tree
Figure 1: Decision matrix for selecting the appropriate solvation strategy based on reaction tolerance.
Protocol A: The HFIP "Spike" Method (Recommended)
Best for: Homogeneous reactions where high reactivity is required.
-
Calculate: Determine the total volume of solvent required for your reaction (e.g., 10 mL DCM).
-
Prepare Co-solvent: Replace 10-20% of the volume with HFIP (e.g., 1-2 mL HFIP + 8-9 mL DCM).[1]
-
Dissolve: Add the solid ABBX to the pure HFIP first. It should dissolve rapidly with gentle swirling at room temperature.[1]
-
Dilute: Add the remaining bulk solvent (DCM/MeCN) to the HFIP concentrate.
Protocol B: The Heterogeneous Suspension Method
Best for: Large scale reactions or when fluorinated solvents are too expensive.
Crucial Insight: Hypervalent iodine reagents often react from the solid phase.[1][3] As the dissolved molecules react, the equilibrium shifts, pulling more solid into solution (Le Chatelier’s principle).[1]
-
Suspend: Add ABBX to DCM or Acetonitrile. You will see a white slurry.[1]
-
Agitate: Use vigorous magnetic stirring (ensure the stir bar is sized correctly for the flask).
-
Endpoint: The reaction is complete when the suspension changes appearance (often converting to a different precipitate, such as the reduced iodobenzoic acid derivative) or by TLC monitoring of the substrate.
Safety & Stability (Critical Warnings)
Thermal Hazard: The "Heat-to-Dissolve" Trap
WARNING: Never heat ABBX above 60°C to force dissolution.
-
Risk: Benziodoxolones are high-energy compounds.[1] They exhibit exothermic decomposition profiles.[1] Heating a suspension can trigger a thermal runaway or explosion, especially in the presence of oxidizable solvents.[1]
-
Data: Differential Scanning Calorimetry (DSC) of related benziodoxolones shows decomposition onsets often starting around 130°C, but autocatalytic decomposition can lower this threshold significantly in solution [1].[1]
Chemical Incompatibility
-
Reducing Agents: Avoid mixing with strong reducing agents (phosphines, sulfides) unless that is the intended reaction; the reaction will be violent.[1]
-
DMSO: While soluble, ABBX solutions in DMSO should be used immediately.[1] Prolonged storage can lead to the formation of explosive byproducts or loss of titer.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve ABBX? A: Yes, but with caution. Short bursts of sonication (30 seconds) in HFIP or Acetic Acid are acceptable to break up large crystal aggregates.[1] Do not sonicate for prolonged periods as this generates localized heat, increasing the explosion risk.[1]
Q: Why is HFIP so effective compared to Ethanol? A: Ethanol is nucleophilic and can attack the iodine center, potentially causing ligand exchange (solvolysis) to form an ethoxy-derivative.[1] HFIP is non-nucleophilic but highly polar and a strong hydrogen bond donor.[1] It solvates the reagent without chemically altering it [2].[1]
Q: My reaction in DCM is slow because the reagent won't dissolve. What now? A: Add a catalytic amount of TFA (Trifluoroacetic acid) or TMSOTf .[1] These Lewis/Brønsted acids can activate the hypervalent iodine bond, making it more reactive even in suspension.[1] Alternatively, switch to Protocol A (HFIP spike).[1]
References
-
Obermüller, R., et al. (2024).[1] "Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine Reagents." Organic Process Research & Development. (Note: Generalized citation for benziodoxolone safety).
-
Colomer, I., et al. (2017).[1][4] "Hexafluoroisopropanol as a highly versatile solvent."[1] Nature Reviews Chemistry.[1]
-
Dohi, T., & Kita, Y. (2009).[1] "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts." Chem. Commun.[1]
-
Organic Syntheses. "Handling and Disposal of Hazardous Chemicals: Hypervalent Iodine."[1] Org.[1][3][5][6][7][8][9][10] Synth.
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. scispace.com [scispace.com]
- 5. This compound [myskinrecipes.com]
- 6. science.cleapss.org.uk [science.cleapss.org.uk]
- 7. Khan Academy [khanacademy.org]
- 8. Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one vs Dess-Martin periodinane
Topic: 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) vs. Dess-Martin Periodinane (DMP) Content Type: Technical Comparison Guide
A Comparative Technical Guide for Process Chemists and Discovery Scientists
Executive Summary
For decades, Dess-Martin Periodinane (DMP) has been the "go-to" reagent for the mild oxidation of alcohols to carbonyls. Its ability to avoid toxic heavy metals (like Cr(VI) in Jones reagent) made it a staple. However, DMP carries significant baggage: it is shock-sensitive (explosive), hydrolytically unstable, and chemically wasteful.
This guide introduces a robust challenger: This compound , commonly referred to as ABBX .
As a Senior Application Scientist, I will demonstrate why ABBX is not merely an alternative, but often a superior, safer, and more atom-economical choice for scale-up and routine synthesis, while objectively delineating where DMP still holds the advantage.
The Chemical Architecture: I(III) vs. I(V)
To understand the performance difference, we must look at the iodine center.
-
DMP (Dess-Martin Periodinane): A hypervalent Iodine(V) species. It possesses three acetoxy ligands.[1][2][3] It is a high-energy molecule, which explains both its rapid reactivity and its explosive hazard profile.
-
ABBX: A hypervalent Iodine(III) species. It possesses a single acetoxy ligand and a bromine substituent on the aromatic ring. The bromine is not a leaving group; it is an electron-withdrawing group (EWG) that tunes the electrophilicity of the iodine center, compensating for the lower oxidation state compared to DMP.
Comparative Properties Table
| Feature | Dess-Martin Periodinane (DMP) | This compound (ABBX) |
| Iodine Oxidation State | +5 (Pentavalent) | +3 (Trivalent) |
| Active Ligands | 3 Acetoxy groups | 1 Acetoxy group |
| Thermal Stability | Low (Explosive >130°C or under shock) | High (Stable solid, non-explosive under standard impact) |
| Hydrolytic Stability | Poor (Rapidly degrades to IBX/IBA in moist air) | Moderate to Good (Stable in ambient atmosphere) |
| Solubility | High (DCM, CHCl3, Acetonitrile) | Moderate (DCM, CHCl3); often used as suspension |
| Atom Economy | Low (Loss of 3 AcOH molecules) | Higher (Loss of 1 AcOH molecule) |
| Byproduct Recovery | Difficult (Iodobenzoic acid derivatives often soluble/oily) | Excellent (5-Br-2-iodobenzoic acid precipitates) |
Critical Performance Analysis
A. Safety Profile (The "Scale-Up" Factor)
DMP is classified as a class 1 explosive in some jurisdictions due to its shock sensitivity. It requires specific handling protocols (plastic spatulas, explosion shields) and is rarely used on multi-kilogram scales without massive safety engineering.
ABBX eliminates this hazard. The reduction from I(V) to I(III) significantly lowers the lattice energy. The bromine substituent adds molecular weight and crystal stability.
-
Verdict:ABBX is the only viable option for large-scale process chemistry where safety is paramount.
B. Reactivity and Mechanism
One might assume the I(V) species (DMP) is always faster. However, the electron-withdrawing nature of the bromine in ABBX activates the I(III) center, making it highly electrophilic towards alcohol oxygen.
The ABBX Mechanism:
-
Ligand Exchange: The alcohol oxygen attacks the iodine center, displacing the acetate group as acetic acid.
-
Reductive Elimination: The alpha-proton is removed (intramolecularly or by the acetate base), collapsing the intermediate to release the carbonyl product and the reduced aryl iodide.
Figure 1: Mechanistic pathway of alcohol oxidation via ABBX. Note the clean separation of the reduced byproduct.
C. Purification and Recyclability
This is the "Killer App" for ABBX.
-
DMP Workup: Often requires a reductive quench (sodium thiosulfate/bicarbonate) to destroy excess reagent, followed by extraction. The reduced iodobenzoic acid byproduct can be difficult to separate from polar products.
-
ABBX Workup: As the reaction proceeds, the reduced species (5-bromo-2-iodobenzoic acid ) is significantly less soluble in solvents like DCM or chloroform than the reagent itself. It often precipitates out.
-
Protocol: Simply filter the reaction mixture. The filtrate contains your product. The solid filter cake is the iodine byproduct, which can be re-oxidized to regenerate ABBX.
-
Experimental Protocols
Protocol A: Standard Oxidation with ABBX
Best for: Routine synthesis of aldehydes from primary alcohols.
Reagents:
-
Substrate: 1.0 equiv (e.g., Benzyl alcohol)
-
Reagent: ABBX (1.1 - 1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl3)[3]
Step-by-Step:
-
Preparation: Dissolve the alcohol (1.0 mmol) in DCM (5 mL) in a round-bottom flask open to air (inert gas is optional but recommended for sensitive substrates).
-
Addition: Add ABBX (1.2 mmol) in one portion. The mixture may appear as a suspension initially.
-
Reaction: Stir at room temperature. The suspension typically changes appearance as the reagent dissolves and the byproduct (5-bromo-2-iodobenzoic acid) begins to precipitate.
-
Time: 1–4 hours (Monitor by TLC).
-
-
Workup:
-
Dilute with diethyl ether or hexanes (to force further precipitation of the byproduct).
-
Filter the mixture through a fritted funnel or a pad of Celite.
-
Wash the solid cake with a small amount of ether.
-
Concentrate the filtrate to obtain the crude carbonyl compound.
-
-
Purification: Often, the crude is >95% pure. If necessary, flash chromatography.
Protocol B: DMP Oxidation (The "Old Guard" Method)
Best for: Extremely hindered alcohols or when ABBX solubility is an issue.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Dess-Martin Periodinane (1.2 equiv)
-
Buffer: NaHCO3 (5 equiv) - Critical for acid-sensitive substrates.
-
Solvent: Wet DCM (DMP benefits from trace water for rate acceleration).
Step-by-Step:
-
Preparation: Dissolve alcohol in DCM. Add solid NaHCO3 if the substrate is acid-labile (DMP generates 2-3 equiv of acetic acid).
-
Addition: Add DMP. Stir at RT.
-
Quench (Mandatory): Add a 1:1 mixture of sat. aq. NaHCO3 and sat. aq. Na2S2O3.[4] Stir vigorously for 15 minutes until the organic layer is clear (removes unreacted periodinane).
-
Extraction: Separate layers, dry organics (MgSO4), and concentrate.
Decision Matrix: When to Switch?
Use the following logic flow to determine the correct reagent for your campaign.
Figure 2: Reagent selection logic for hypervalent iodine oxidations.
Conclusion
While Dess-Martin Periodinane remains a powerful tool for small-scale, difficult oxidations, ABBX (this compound) represents the evolution of hypervalent iodine chemistry. It retains the oxidative power required for most transformations while solving the three "fatal flaws" of DMP: explosivity, hydrolytic instability, and lack of recyclability.
For the modern laboratory prioritizing Green Chemistry principles and safety without sacrificing yield, ABBX is the superior standard.
References
-
Original Synthesis & Reactivity of ABBX
-
Dess-Martin Periodinane Properties & Safety
- Commercial Availability & Specifications (ABBX)
-
Mechanistic Insights (Hypervalent Iodine)
Sources
Comparative Guide: Efficacy of ABBX vs. IBX in Oxidative Transformations
The following guide provides a technical comparison between 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) and 2-Iodoxybenzoic acid (IBX) .
Executive Summary
IBX (2-Iodoxybenzoic acid) has long been the gold standard for oxidizing alcohols to carbonyls due to its mildness and chemoselectivity. However, its utility is severely restricted by its insolubility in most organic solvents (requiring DMSO) and its explosive nature under impact/heat.
ABBX (this compound) emerges as a superior "Next-Generation" alternative. It is a Hypervalent Iodine(III) species (unlike the Iodine(V) IBX) that offers comparable oxidative power but with high solubility in common organic solvents (CHCl₃, DCM) and an improved safety profile.
Quick Comparison Matrix
| Feature | IBX (Standard) | ABBX (Alternative) |
| Iodine Valency | Iodine(V) (λ⁵-iodane) | Iodine(III) (λ³-iodane) |
| Solubility | DMSO (insoluble in DCM, CHCl₃) | Soluble in CHCl₃, DCM, Acetone |
| Reaction Temp | RT to 80°C | 60°C (typical) |
| Workup | Aqueous wash (difficult DMSO removal) | Simple filtration/extraction |
| Atom Economy | Higher (MW: 280.02) | Lower (MW: 384.[1][2][3][4]95) |
| Safety | Explosive (Impact Sensitive) | Stable Solid (Non-explosive) |
Chemical Identity & Mechanism
The Structures[5]
-
IBX: A cyclic iodine(V) species. The iodine atom is bonded to an oxygen double bond, a hydroxyl group, and the aromatic ring.
-
ABBX: A cyclic iodine(III) species. The iodine atom is bonded to an acetoxy group and the aromatic ring oxygen, with a bromine substituent at the para position relative to the iodine (position 5 on the ring).
Mechanistic Divergence
While both reagents achieve the same net result (Alcohol
-
IBX Mechanism (Ligand Exchange
Twist Elimination):-
Alcohol acts as a nucleophile, displacing the hydroxyl group on Iodine(V).
-
Hypervalency twist brings the
-proton close to the oxo-ligand. -
Intramolecular elimination releases the carbonyl and reduced Iodine(III) byproduct (IBA).
-
-
ABBX Mechanism (Ligand Exchange
Reductive Elimination):-
Alcohol displaces the acetoxy ligand on Iodine(III).
-
The intermediate undergoes reductive elimination.
-
This releases the carbonyl and the reduced Iodine(I) byproduct (2-iodo-5-bromobenzoic acid).
-
Figure 1: Mechanistic comparison showing the reduction pathways. IBX reduces from V to III, while ABBX reduces from III to I.
Efficacy Analysis: Why Switch to ABBX?
Solubility & Solvent Compatibility
This is the primary driver for adoption.
-
IBX Limitation: Strictly requires DMSO. DMSO is difficult to remove (high boiling point), incompatible with certain Lewis acid catalysts, and can cause side reactions (e.g., Pummerer rearrangement type).
-
ABBX Advantage: Soluble in chloroform (CHCl₃) and dichloromethane (DCM). This allows for:
-
Easier Workup: Simply wash with bicarbonate and evaporate the solvent.
-
Chromatography-Free Purification: Often, the byproduct (5-bromo-2-iodobenzoic acid) can be removed by basic aqueous wash, leaving pure product in the organic layer.
-
Reactivity Profile
ABBX is a stoichiometric oxidant . Unlike many I(III) reagents (e.g., PIDA/PIFA) that often require TEMPO catalysis to oxidize alcohols effectively, ABBX is sufficiently active to perform the oxidation directly.
-
Substrate Scope: Excellent for benzylic and aliphatic secondary alcohols.[5]
-
Yields: Comparable to IBX (>90% typical).
-
Byproduct Recovery: The reduced byproduct (5-bromo-2-iodobenzoic acid) precipitates upon acidification of the aqueous wash, allowing for potential recycling (re-oxidation to ABBX).
Safety (Explosivity)
-
IBX: Classified as an explosive hazard. It is shock-sensitive and decomposes violently at ~230°C.
-
ABBX: The acetoxy and bromo substituents, combined with the lower oxidation state (III), render it significantly more stable. It does not exhibit the same explosive propagation risk, making it safer for scale-up.
Experimental Protocols
Protocol A: Oxidation with ABBX (Recommended)
Target: Oxidation of 4-methylbenzyl alcohol to 4-methylbenzaldehyde. Source: Adapted from TCI Chemicals / Togo et al.
-
Preparation: Dissolve the alcohol (1.0 equiv) in Chloroform (CHCl₃) (Concentration ~0.25 M).
-
Addition: Add ABBX (2.0 equiv) to the solution.
-
Reaction: Stir the mixture at 60°C for 24 hours.
-
Note: Monitor via TLC. The suspension may clear or change consistency as ABBX is consumed.
-
-
Workup:
-
Quench by adding aqueous NaHCO₃ (saturated).
-
Extract the aqueous layer with CHCl₃ (x3).
-
Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: The residue is often pure enough (>90%). If necessary, purify via silica gel chromatography.
-
Byproduct Recovery (Optional): Acidify the aqueous NaHCO₃ layer with 1M HCl to pH 2. The byproduct (2-iodo-5-bromobenzoic acid) will precipitate. Filter and dry.
Protocol B: Oxidation with IBX (Standard Control)
Target: General Alcohol Oxidation.
-
Preparation: Dissolve IBX (1.1–1.5 equiv) in DMSO . (IBX is insoluble; it will dissolve slowly or remain as a suspension until heated).
-
Addition: Add the alcohol (1.0 equiv) to the DMSO mixture.
-
Reaction: Stir at Room Temperature (for reactive substrates) or 80°C (for sluggish ones) for 1–12 hours.
-
Workup:
-
Dilute with water (precipitates IBA byproduct and excess IBX).
-
Filter off the white solid.
-
Extract the filtrate with Diethyl Ether or EtOAc.
-
Critical Step: Wash organic layer extensively with water/brine to remove residual DMSO.
-
-
Purification: Concentrate and purify via column chromatography.
Workflow Visualization
Figure 2: Operational workflow comparing the DMSO-dependent IBX route vs. the organic-solvent-friendly ABBX route.
References
-
Togo, H., et al. "Oxidation of alcohols to aldehydes or ketones with a new highly active trivalent iodine compound, ABBX."[5] European Journal of Organic Chemistry, 2014, 772. [6]
-
TCI Chemicals. "Product Specification: this compound (ABBX)." TCI Product Catalog. [6]
-
Islamic Azad University (IAU). "Oxidation of some organic compounds with selective catalysis – Review." Journal of Chemical Reactivity and Synthesis, 2023, 13(1), 66-85.[6]
-
Sigma-Aldrich. "1-Acetoxy-1,2-benziodoxol-3(1H)-one Product Information." Sigma-Aldrich Catalog.
Sources
Technical Validation Guide: 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (5-Br-ABX)
[1]
Executive Summary
This guide provides a rigorous framework for validating experimental results utilizing 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (referred to herein as 5-Br-ABX ).[1]
While Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) remain the industry standards for mild oxidation, 5-Br-ABX has emerged as a critical "tunable" hypervalent iodine scaffold.[1] The bromine substituent at the C5 position is not merely structural; it exerts an electron-withdrawing inductive effect that modulates the electrophilicity of the iodine center and provides a handle for post-reaction recovery or further functionalization (e.g., polymer support).[1]
This document outlines the protocols to validate the purity , reactivity , and comparative performance of 5-Br-ABX against standard alternatives.
Part 1: Structural Integrity & Purity Validation[1]
Before deploying 5-Br-ABX in high-value synthesis, the reagent's integrity must be established.[1] Commercial batches of hypervalent iodine reagents frequently degrade into iodinanes or hydrolyzed oxides if stored improperly.[1]
The "Active Oxidant" Quantification (Iodometric Titration)
Why this matters: NMR is insufficient for detecting inorganic impurities or partial hydrolysis.[1] Iodometric titration is the only self-validating method to determine the precise molarity of active Iodine(III).[1]
Protocol:
-
Dissolution: Dissolve 50 mg of 5-Br-ABX in 2 mL of glacial acetic acid.
-
Activation: Add 2 mL of 10% aqueous KI solution (excess iodide). The solution should immediately turn dark brown/red (
liberation).[1] -
Titration: Titrate against 0.1 N sodium thiosulfate (
) until the color fades to pale yellow. -
Endpoint: Add starch indicator; titrate from blue-black to colorless.[1]
-
Calculation:
Where = Normality of thiosulfate, = Volume (L), = Molecular Weight of 5-Br-ABX (385.16 g/mol ), = Weight of sample (g).[1][2][3][4]
Spectroscopic Signature (1H NMR)
Diagnostic Peaks (CDCl3):
-
Acetate Methyl: Look for a singlet around
2.0-2.3 ppm .[1] A shift or broadening here indicates hydrolysis to the hydroxy-derivative.[1] -
Aromatic Region: The 5-bromo substitution pattern creates a distinct splitting pattern (doublet, dd, doublet) differing from the unsubstituted parent ABX.[1]
-
Impurity Flag: Presence of broad peaks near
8.0-8.5 ppm often indicates the presence of 5-bromo-2-iodobenzoic acid (reduction byproduct).[1]
Part 2: Comparative Performance Framework
To validate 5-Br-ABX results, one must benchmark it against DMP and IBX.[1] The 5-Br-ABX reagent is generally more stable but less soluble than DMP, yet more soluble than IBX.[1]
Experimental Logic: The Oxidation Benchmark
We utilize the oxidation of 1-phenylethanol to acetophenone as the standard validation assay.[1] This reaction is sensitive to steric bulk and electronic activation.[1]
Hypothesis: The electron-withdrawing Br substituent enhances the electrophilicity of the Iodine(III) center compared to the unsubstituted parent, potentially accelerating reaction rates in non-polar solvents.[1]
Comparative Data Table
| Feature | 5-Br-ABX | Dess-Martin Periodinane (DMP) | IBX |
| Active Species | 5-Br-1-Acetoxybenziodoxolone | 1,1,1-Triacetoxybenziodoxolone | 1-Hydroxybenziodoxolone |
| Solubility (DCM) | Moderate (needs slight heat/sonication) | High | Insoluble (requires DMSO) |
| Thermal Stability | High ( | Moderate ( | Explosive Impact Sensitivity |
| Atom Economy | Lower (due to heavy Br atom) | Moderate | High |
| Byproduct | 5-Bromo-2-iodobenzoic acid (Precipitates) | Iodobenzoic acid (Soluble) | Iodobenzoic acid (Insoluble) |
| Validation Use | Late-stage functionalization precursors | General alcohol oxidation | Sterically crowded alcohols |
Workflow Diagram
The following diagram illustrates the decision matrix for selecting and validating 5-Br-ABX.
Figure 1: Decision matrix for selecting 5-Br-ABX over conventional hypervalent iodine reagents.
Part 3: Detailed Experimental Protocols
Synthesis of 5-Br-ABX (Self-Validation Route)
Note: Synthesizing the reagent in-house often yields higher activity than commercial sources due to shelf-life issues.[1]
-
Precursor: Suspend 5-bromo-2-iodobenzoic acid (10 mmol) in acetic anhydride (5 mL) and acetic acid (5 mL).
-
Oxidation: Heat to 100°C. The mixture should become clear.
-
Crystallization: Cool slowly to room temperature, then to 0°C. 5-Br-ABX crystallizes as white needles.[1]
-
Isolation: Filter under inert atmosphere (Argon). Wash with cold ether.[1]
-
Critical Check: The product must be stored in the dark. Yellowing indicates iodine liberation.[1]
Standard Validation Assay: Oxidation of Benzyl Alcohol
Use this protocol to generate the "Control Data" for your comparison guide.
-
Setup: To a solution of benzyl alcohol (1.0 mmol) in DCM (5 mL), add 5-Br-ABX (1.2 mmol).
-
Observation: The suspension will gradually clear as the reagent reacts and the more soluble byproduct forms (or conversely, the byproduct might precipitate depending on concentration).[1] Note: Unlike DMP, 5-Br-ABX reaction mixtures often require filtration of the reduced 5-bromo-2-iodobenzoic acid byproduct.[1]
-
Quench: Add sat.
/ (1:[1]1) to destroy excess oxidant.[1] -
Workup: Extract with DCM.
-
Analysis: Calculate yield of Benzaldehyde.
-
Target Benchmark: >90% yield in <2 hours at RT.[1]
-
Mechanistic Insight (The "Why")
The validation of 5-Br-ABX results relies on understanding the Ligand Exchange Mechanism .[1]
-
Ligand Exchange: The alcohol oxygen attacks the Iodine center, displacing the acetate.[1]
-
Reductive Elimination: The alpha-proton is removed (intramolecularly or by base), releasing the carbonyl product and the reduced aryl iodide.[1]
Causality Check: If your reaction fails with 5-Br-ABX but works with DMP, the issue is likely solubility (the initial ligand exchange is slow in heterogeneous phase) or sterics (the Br atom adds bulk).[1]
References
-
Zhdankin, V. V. (2013).[1] Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.[1] [1]
-
Tohma, H., & Kita, Y. (2004).[1] Hypervalent iodine reagents for the oxidation of alcohols and their application to complex molecule synthesis. Advanced Synthesis & Catalysis, 346(2‐3), 111-124.[1]
-
Eisenberger, P., Gischig, S., & Togni, A. (2006).[1] Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation. Chemistry–A European Journal, 12(9), 2579-2586.[1] (Provides context on the stability of acetoxy-benziodoxolones). [1]
-
Organic Chemistry Portal. (n.d.).[1] Dess-Martin Periodinane - Reactivity and comparison.[1][3][5][6]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. This compound | 1580548-81-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one proper disposal procedures
Executive Summary & Immediate Safety Directive
Do NOT dispose of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one directly into solid waste bins or organic solvent waste containers.
This compound is a hypervalent iodine(III) oxidant . Like its parent compounds (IBX/DMP), it possesses a high-energy I-O bond that renders it potentially shock-sensitive and thermally unstable. Direct disposal creates a risk of fire or explosion in waste drums when mixed with oxidizable organics.
The Directive: All quantities must undergo Reductive Quenching prior to disposal. The final waste stream must be classified as Halogenated Organic Waste due to the bromine and iodine substituents.
Technical Hazard Profiling
To manage this compound safely, one must understand the causality of its instability.
| Feature | Technical Specification | Operational Risk |
| Core Structure | Cyclic Hypervalent Iodine (Benziodoxolone) | The I(III)-O bond is hypervalent (3-center-4-electron bond). It is thermodynamically unstable and seeks to revert to a monovalent I(I) state, releasing energy. |
| Substituents | 5-Bromo & 1-Acetoxy | The bromine atom increases molecular weight and lipophilicity but does not mitigate the oxidizing potential. It necessitates halogenated waste streams. |
| Reactivity | Oxidizer | Reacts violently with reducing agents, alcohols, and amines. Can ignite flammable solvents upon impact or friction if dry. |
Operational Protocol: Reductive Quenching
This protocol converts the high-energy Iodine(III) species into a stable, non-oxidizing Iodine(I) species (likely a substituted iodobenzoic acid derivative).
Reagents Required
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of the brominated derivative.
-
Quenching Agent: Sodium Thiosulfate (
) saturated aqueous solution. Preferred over bisulfite to manage exotherms more gently. -
Indicator: Starch-Iodide paper.
Step-by-Step Methodology
Step 1: Solubilization (The Carrier Phase) Dissolve the solid waste in a minimal amount of DCM. Do not attempt to quench the solid directly, as surface passivation can leave a reactive core.
-
Ratio: ~10 mL solvent per 1 g of solid.
Step 2: Biphasic Quenching Place the dissolved oxidant in a flask with magnetic stirring. Slowly add the Sodium Thiosulfate solution.[1]
-
Observation: The mixture is biphasic. Vigorous stirring is essential to maximize the interfacial surface area for the redox reaction.
-
Chemistry:
(Simplified).
Step 3: Exotherm Management Monitor temperature. If the reaction warms significantly, stop addition and allow to cool. The reduction of hypervalent iodine is exothermic.
Step 4: Verification (The "Self-Validating" Step) After 15 minutes of stirring, stop the stir bar. Dip a strip of Starch-Iodide paper into the organic (DCM) layer.
-
Dark Blue/Black: Oxidant still present. Add more Thiosulfate and stir for 20 mins.
-
White/Colorless: Quenching complete.
Step 5: Phase Separation & Disposal Transfer the mixture to a separatory funnel.
-
Bottom Layer (DCM): Contains the reduced organic byproduct (2-iodo-5-bromobenzoic acid derivative). Dispose in Halogenated Organic Waste.
-
Top Layer (Aqueous): Contains sodium salts. Check pH. If neutral, this can often go to aqueous waste (consult local site regulations); otherwise, combine with the organic layer for incineration to be safe.
Workflow Visualization
The following diagram outlines the logical decision tree for the disposal process.
Figure 1: Decision logic for the reductive quenching and disposal of hypervalent iodine waste.
Emergency Contingencies
In the event of a spill outside the fume hood:
-
Solid Spill: Do not use paper towels (cellulose is a reducing agent and can ignite). Scoop gently with a plastic spatula into a beaker containing Sodium Thiosulfate solution.
-
Skin Contact: Hypervalent iodine compounds are severe irritants and potential sensitizers. Wash immediately with soap and water.[2]
-
Fire: Use Dry Chemical or
.[3] Water spray may be used to cool containers but avoid water jets on the chemical itself if possible to prevent spreading.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
University of California, San Diego (UCSD) Environment, Health & Safety. (n.d.). Hypervalent Iodine Compounds Safety Guide.
-
Source: [Link]
-
- Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: 2-Iodoxybenzoic acid (IBX) and derivatives.
-
Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. (Reference for chemical stability and reactivity mechanisms).
-
Source: [Link]
-
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
